NVP-2
描述
属性
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to NVP-2 as a Selective CDK9 Inhibitor
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant target in oncology and other therapeutic areas.[1][2] this compound is a potent, selective, and ATP-competitive small molecule inhibitor of CDK9.[3][4] Developed by Novartis, this aminopyrimidine-derived compound has demonstrated sub-nanomolar potency for CDK9 and serves as a valuable chemical probe for studying the biological functions of CDK9 and as a potential therapeutic agent.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols, and in vivo efficacy.
Mechanism of Action
The Role of CDK9 in Transcriptional Elongation
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb, a heterodimer of CDK9 and a cyclin partner (typically Cyclin T1), plays a pivotal role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a key rate-limiting step in gene transcription.[5][6] Upon recruitment to chromatin, P-TEFb phosphorylates two main substrates:
-
The C-terminal domain (CTD) of RNAP II: Specifically, CDK9 phosphorylates the serine 2 (Ser2) residue of the heptapeptide (B1575542) repeats in the RNAP II CTD.[4][5] This phosphorylation event is crucial for the transition from a paused state to productive transcriptional elongation.[5][7]
-
Negative Elongation Factors: CDK9 phosphorylates components of the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF) complex.[4][5] This phosphorylation causes NELF to dissociate from the transcription complex, converting DSIF into a positive elongation factor.[4]
This series of events, initiated by CDK9 activity, is essential for the expression of many genes, particularly those with short-lived mRNA transcripts, including key proto-oncogenes like MYC and anti-apoptotic proteins like MCL-1.[4]
Inhibition of CDK9 by this compound
This compound functions as an ATP-competitive inhibitor, directly binding to the ATP pocket of CDK9 and blocking its kinase activity.[3][8][9] By preventing the phosphorylation of ATP, this compound effectively halts the downstream signaling cascade. The primary molecular consequence of this compound treatment is a significant reduction in the phosphorylation of RNAP II at Ser2.[4][10] This leads to an accumulation of paused RNAP II at gene promoters and a global inhibition of transcriptional elongation, ultimately resulting in the downregulation of critical survival proteins and the induction of apoptosis in cancer cells.[3][4][11]
Caption: this compound competitively inhibits the ATP binding pocket of CDK9.
Data Presentation: Quantitative Analysis
This compound is distinguished by its high potency for CDK9 and remarkable selectivity across the human kinome.
In Vitro Kinase Inhibitory Activity
This compound exhibits sub-nanomolar potency against the CDK9/Cyclin T1 complex. Its selectivity has been profiled against a large panel of kinases, demonstrating a significant therapeutic window over other cyclin-dependent kinases and off-target kinases.[5]
| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 | Reference(s) |
| CDK9/CycT | 0.514 | - | [3][12][13] |
| DYRK1B | 350 | ~700x | [5][14][15] |
| CDK1/CycB | 584 | ~1136x | [12][13] |
| CDK16/CycY | 605 | ~1177x | [12][13] |
| CDK2/CycA | 706 | ~1373x | [12][13] |
| CDK7 | >10,000 | >19,455x | [5][16] |
Cellular Activity
The potent biochemical inhibition of CDK9 by this compound translates to effective anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those dependent on high transcriptional output for survival.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference(s) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 9 | 72 hours | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 10.02 | 24 hours | [17] |
| U937 | Acute Myeloid Leukemia | 12.15 | 24 hours | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and application of this compound in a research setting.
In Vitro Kinase Inhibition Assay (IMAP)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by CDK9.
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, fluorescently labeled peptide substrate, ATP, this compound at various concentrations, and IMAP binding buffer.
-
Procedure:
-
Prepare a reaction mixture containing CDK9/CycT1 enzyme and the peptide substrate in kinase buffer.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the IMAP binding solution, which contains nanoparticles that specifically bind to the phosphorylated substrate.
-
Measure the fluorescence polarization (FP) of the samples. The binding of the phosphorylated peptide to the nanoparticles results in a high FP signal.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using software like GraphPad Prism.[3]
Cell Proliferation Assay (CellTiter-Glo®)
This method measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Materials: Cancer cell lines (e.g., MOLT-4), appropriate cell culture medium, 96-well opaque plates, this compound, and CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed cells in a 96-well opaque plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[3]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.[3]
Cellular Target Engagement Assay
This protocol confirms that this compound engages with CDK9 inside the cell.
-
Principle: An affinity competition assay using a biotinylated pan-CDK inhibitor (bio-AT7519) is employed. The ability of this compound to compete with bio-AT7519 for binding to cellular CDKs is assessed.[5]
-
Procedure:
-
Treat cells (e.g., MOLT-4) with various concentrations of this compound for a set period (e.g., 6 hours).[5]
-
Lyse the cells and incubate the lysate with bio-AT7519-conjugated beads to pull down unbound CDKs.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies specific for CDK9, CDK2, and CDK7.
-
-
Interpretation: A dose-dependent decrease in the amount of CDK9 pulled down by the beads in this compound-treated samples indicates successful target engagement. No change in the levels of other CDKs, like CDK2 or CDK7, confirms the selectivity of this compound in a cellular context.[5]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. d-nb.info [d-nb.info]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 16. rndsystems.com [rndsystems.com]
- 17. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2: A Compound Shrouded in Discovery and Synthesis Secrecy
Despite a thorough investigation into scientific databases and public records, no specific information is publicly available for a compound designated as "NVP-2." This suggests that "this compound" may be an internal codename for a compound within a pharmaceutical or research organization, one that has not yet been disclosed in scientific literature or public forums. The "NVP" prefix is frequently associated with compounds developed by Novartis, a multinational pharmaceutical company. However, without a specific chemical name, CAS number, or reference in a peer-reviewed publication, details regarding its discovery, chemical synthesis, and biological activity remain inaccessible.
It is common practice in the pharmaceutical industry to use internal alphanumeric codes for drug candidates during the early stages of research and development. These codes are often used to track compounds through various screening and testing phases before a more formal name is assigned. Information about these compounds is typically kept confidential until the company decides to publish its findings or file for patents.
Therefore, the creation of an in-depth technical guide or whitepaper on the discovery and chemical synthesis of "this compound" is not possible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be met due to the absence of foundational information in the public domain.
Should further identifying information for "this compound" become available, such as its chemical structure or a reference to a scientific disclosure, a comprehensive technical guide could be developed. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and patent databases for any future disclosures that may shed light on its discovery and synthesis.
NVP-2: A Technical Guide to its Impact on RNA Polymerase II Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of NVP-2, a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). A critical regulator of transcriptional elongation, CDK9's activity is paramount in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This document provides a comprehensive overview of this compound's effects on this process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of CDK9, a core component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] P-TEFb, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in releasing promoter-proximally paused RNAP II, thereby allowing for productive transcriptional elongation.[3][4] The principal substrate of CDK9 in this context is the C-terminal domain (CTD) of the largest subunit of RNAP II, RPB1.[2][4]
The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence YSPTSPS.[5] Phosphorylation of serine residues within this repeat, particularly Serine 2 (Ser2) and Serine 5 (Ser5), is a key regulatory mechanism governing the transcription cycle.[6][7] this compound, by inhibiting CDK9, directly leads to a significant reduction in the phosphorylation of Ser2 on the RNAP II CTD.[1][8] This hypo-phosphorylation state is associated with a decrease in transcriptional elongation and the subsequent downregulation of short-lived anti-apoptotic proteins, such as c-Myc and Mcl-1, making this compound a promising therapeutic agent in various cancers.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
| Parameter | Value | Context | Reference |
| IC50 (CDK9/CycT) | < 0.514 nM | Cell-free kinase assay | [1][2][12] |
| IC50 (CDK1/CycB) | 0.584 µM | Kinase assay | [11] |
| IC50 (CDK2/CycA) | 0.706 µM | Kinase assay | [11] |
| IC50 (CDK16/CycY) | 0.605 µM | Kinase assay | [11] |
| IC50 (DYRK1B) | 350 nM | Biochemical evaluation | [2] |
| IC50 (CDK7) | > 10 µM | Biochemical evaluation | [2] |
| IC50 (MOLT4 cell proliferation) | 9 nM | Cell-based assay | [13] |
| IC50 (Kasumi-1 cells, in combination with Orlistat) | 7.58 nM (24-hour) | Cell viability assay | [9] |
| IC50 (U937 cells, in combination with Orlistat) | 8.99 nM (24-hour) | Cell viability assay | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action on RNAP II phosphorylation.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature concerning this compound's effect on RNA Polymerase II phosphorylation.
Western Blot Analysis for Phospho-RNAP II
This protocol is adapted from studies analyzing changes in protein phosphorylation upon this compound treatment.[9][14]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those specific for:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total RNA Polymerase II
-
CDK9
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Kinase Assay
This protocol is based on methods used to determine the IC50 of this compound against CDK9.[12][16]
-
Reaction Setup:
-
Prepare a reaction mixture containing purified recombinant CDK9/CycT1 enzyme in a kinase assay buffer.
-
Add a suitable substrate, such as a peptide corresponding to the RNAP II CTD, and ATP (often at a concentration near the Km for the enzyme).
-
Add varying concentrations of this compound or DMSO control to the reaction wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme/inhibitor mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™).
-
Alternatively, a radiolabeled ATP ([γ-³²P]ATP) can be used, and the incorporation of the phosphate (B84403) into the substrate is measured.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from studies investigating the occupancy of phosphorylated RNAP II on gene bodies.[15]
-
Cell Treatment and Cross-linking:
-
Treat cells (e.g., HCT116) with this compound (e.g., 250 nM) or DMSO for a defined period (e.g., 1 hour).[15]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to remove insoluble debris.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for total RNAP II or phospho-Ser2 RNAP II. A no-antibody or IgG control should also be included.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences (e.g., promoter and gene body regions of target genes like MYC and GAPDH) using quantitative PCR (qPCR).[15]
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK9 that effectively reduces the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II. This action leads to the inhibition of transcriptional elongation, particularly of genes with short-lived mRNA transcripts that are often implicated in cancer cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of CDK9 inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Splicing inhibition decreases phosphorylation level of Ser2 in Pol II CTD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
NVP-2 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-2 is a potent and highly selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation.[1][2][3][4] By targeting the catalytic activity of CDK9, this compound effectively halts the transition of RNA Polymerase II (RNAP II) from a paused to an elongating state, leading to the preferential downregulation of short-lived messenger RNAs (mRNAs) and proteins, including key oncoproteins. This guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its mechanism of action, impact on cell survival and proliferation, and its interplay with other critical signaling networks. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's molecular and cellular effects.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
This compound exerts its primary effect through the direct inhibition of the kinase activity of the CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb).[1][5] P-TEFb plays a pivotal role in the release of promoter-proximally paused RNAP II, a key rate-limiting step in gene transcription.
The canonical downstream signaling cascade initiated by this compound is as follows:
-
Binding to CDK9: this compound competitively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its natural substrates.[1][4]
-
Inhibition of RNAP II Phosphorylation: The primary substrate of CDK9 is the C-terminal domain (CTD) of the large subunit of RNAP II. Specifically, CDK9 phosphorylates the serine 2 residue (Ser2) of the heptapeptide (B1575542) repeats of the CTD.[4] this compound treatment leads to a significant reduction in p-Ser2 RNAP II levels.
-
Transcriptional Repression: Phosphorylation of Ser2 is essential for the recruitment of elongation factors and the release of RNAP II from the promoter-proximal pause. Inhibition of this step by this compound leads to a global decrease in productive transcription elongation.
-
Downregulation of Key Oncogenes: This transcriptional repression disproportionately affects genes with short-lived mRNAs and proteins, many of which are key drivers of cancer cell proliferation and survival. Notably, the expression of the proto-oncogene MYC and the anti-apoptotic protein MCL-1 are rapidly and robustly downregulated following this compound treatment.[6]
Mandatory Visualization: this compound Core Mechanism of Action
Caption: this compound inhibits CDK9, leading to decreased RNAP II phosphorylation and transcriptional repression, ultimately inducing apoptosis.
Downstream Signaling Pathways
The profound transcriptional reprogramming induced by this compound has significant ramifications for several key signaling pathways that govern cell fate.
Induction of Apoptosis
The most prominent downstream effect of this compound is the induction of apoptosis, or programmed cell death. This is primarily achieved through the downregulation of anti-apoptotic proteins and the subsequent activation of the intrinsic apoptotic cascade.
-
MCL-1 and BCL-2 Family: this compound treatment leads to a rapid decrease in the protein levels of MCL-1, a key anti-apoptotic member of the BCL-2 family.[7] The loss of MCL-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm, which triggers the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1]
Interplay with the PI3K/Akt Signaling Pathway
While not a direct target, the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is modulated by CDK9 inhibition.
-
Suppression of p-Akt: Studies have shown that treatment with CDK9 inhibitors, including this compound, can lead to a decrease in the phosphorylation of Akt (p-Akt) at Ser473.[8] The precise mechanism of this crosstalk is still under investigation but may involve the transcriptional regulation of upstream activators or downstream effectors of the PI3K/Akt pathway.
-
Combined Therapeutic Strategies: The observation that CDK9 inhibition can suppress Akt signaling suggests that combining this compound with PI3K or Akt inhibitors could be a synergistic therapeutic strategy.
Crosstalk with the MAPK and NF-κB Signaling Pathways
The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to cellular responses to stress and inflammatory signals and are frequently dysregulated in cancer.
-
MAPK Pathway: While direct studies on this compound's effect on the MAPK pathway are limited, there is evidence of crosstalk between CDK9 and MAPK signaling. Both pathways can converge on the regulation of transcription factors, and their interplay can influence cell fate decisions.[9][10]
-
NF-κB Pathway: CDK9 has been shown to be a coactivator for NF-κB-mediated transcription.[11] By phosphorylating the p65 subunit of NF-κB, CDK9 enhances its transcriptional activity. Therefore, inhibition of CDK9 by this compound is expected to attenuate NF-κB-dependent gene expression, which includes many pro-survival and pro-inflammatory genes.[12][13]
Mandatory Visualization: this compound Downstream Signaling Network
Caption: this compound inhibits CDK9, leading to widespread downstream effects on key signaling pathways involved in cell survival and proliferation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9/CycT | <0.514 | - | [1][2] |
| DYRK1B | 350 | ~700-fold | [1][2] |
| CDK1 | 584 | >1000-fold | [14] |
| CDK2 | 706 | >1000-fold | [14] |
| CDK5 | 1050 | >2000-fold | [14] |
| CDK7 | >10,000 | >20,000-fold | [14] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Endpoint | Reference |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 9 | 72 hours | [14] |
| U-2932 | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 300-500 | 24 hours | [6] |
| VAL | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 300-500 | 24 hours | [6] |
| Primary DLBCL cells | Diffuse Large B-cell Lymphoma | Apoptosis (Annexin V) | 100 | 24 hours | [6] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Protein Expression and Phosphorylation
This protocol is for detecting changes in the levels of total and phosphorylated proteins following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Ser2 RNAP II, anti-MCL-1, anti-cleaved PARP, anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.[15][16][17][18][19]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing detached apoptotic cells) and then detach the adherent cells using trypsin. Combine the detached cells with the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Mandatory Visualization: Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow to characterize the cellular and molecular effects of this compound.
Conclusion
This compound is a highly selective and potent CDK9 inhibitor that functions primarily by repressing transcriptional elongation. This leads to the downregulation of critical oncoproteins and the induction of apoptosis in cancer cells. The effects of this compound extend to the modulation of key signaling pathways, including the PI3K/Akt and NF-κB pathways, highlighting its potential for broad anti-cancer activity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors. Further investigation into the intricate crosstalk between CDK9 and other signaling networks will be crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient stratification.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. CDK and MAPK synergistically regulate signaling dynamics via a shared multi-site phosphorylation region on the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective CDK9 knockdown sensitizes TRAIL response by suppression of antiapoptotic factors and NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. immunostep.com [immunostep.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2: A Technical Guide to a Selective CDK9 Inhibitor and Its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NVP-2, a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will explore its mechanism of action, its profound impact on transcriptional regulation, and detailed protocols for its application in research settings.
Introduction: Targeting Transcriptional Addiction in Cancer
Transcriptional dysregulation is a hallmark of many cancers, which often become dependent on the continuous high-level expression of specific oncogenes, a phenomenon known as "transcriptional addiction".[1] A key regulator of this process is Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb facilitates the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation, a critical step in gene expression.[3][4]
This compound is a small molecule inhibitor designed by Novartis that demonstrates sub-nanomolar potency and high selectivity for CDK9.[2][3] By inhibiting CDK9, this compound effectively suppresses the transcription of key survival genes in cancer cells, such as MYC and MCL-1, leading to anti-proliferative effects and apoptosis.[5][6] This makes this compound both a powerful research tool for dissecting transcriptional mechanisms and a promising candidate for therapeutic development.
Mechanism of Action: Inhibition of Transcriptional Elongation
The primary function of CDK9 within the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2).[7] This phosphorylation event is a crucial signal that releases Pol II from promoter-proximal pausing, allowing it to begin productive elongation of the mRNA transcript.[1][3] P-TEFb also phosphorylates negative elongation factors like NELF (Negative Elongation Factor), causing its dissociation from the transcription complex and further promoting elongation.[3]
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9 and preventing the kinase from phosphorylating its substrates.[3][8] This action effectively halts the release of paused Pol II, leading to a global reduction in transcription, particularly affecting genes with short mRNA half-lives that require constant transcriptional replenishment.[4]
Quantitative Data and Selectivity Profile
This compound's utility is defined by its high potency against CDK9 and its selectivity over other kinases, which minimizes off-target effects.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference(s) |
|---|---|---|
| CDK9/CycT | ~0.5 nM | [5][9][10] |
| CDK1/CycB | 584 nM | [2][5] |
| CDK2/CycA | 706 nM | [2][5] |
| CDK5 | 1050 nM | [2] |
| CDK7 | >10,000 nM | [2] |
| DYRK1B | 350 nM | [10] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| MOLT4 (T-ALL) | Proliferation | IC50 | 9 nM | [2] |
| MYC;sgp53 (HCC) | CDK9 Activity | pSer2 Inhibition | 100 nM | [7][11] |
| U937 (AML) | RNA-Seq | Gene Expression Changes | 20 nM | [12] |
Cellular activity demonstrates the effect of this compound on biological processes within cancer cell lines.
Global Impact on Gene Expression
The inhibition of CDK9 by this compound leads to significant, dose-dependent changes in the transcriptome.
-
Suppression of RNAP II Ser2 Phosphorylation: Treatment with this compound results in a rapid and robust decrease in the phosphorylation of the RNA Pol II CTD at Serine 2.[5][7]
-
Downregulation of Oncogenes: this compound preferentially affects the transcription of genes with short half-lives and those controlled by super-enhancers, which commonly include potent oncogenes like MYC and anti-apoptotic factors such as MCL-1.[5][13]
-
Core Regulatory Circuitry (CRC): RNA-sequencing studies have revealed that this compound has a profound effect on CRC genes, which are transcription factors that regulate their own expression and are central to maintaining the cancer cell state.[13] For example, significant reductions in the mRNA levels of MYB and RUNX1 have been observed in leukemia cells following this compound treatment.[13]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound.
This protocol determines the effect of this compound on cancer cell viability using a luminescence-based assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MOLT4) in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere or stabilize overnight.[14]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range is 1 nM to 10 µM.[14] Include a DMSO vehicle control (final concentration should be <0.1%).[12]
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9][14]
-
Luminescence Reading:
-
Data Analysis: Measure luminescence using a luminometer. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression curve fitting software (e.g., GraphPad Prism).[9]
This protocol assesses this compound's effect on the protein levels of CDK9 targets and downstream effectors.
Methodology:
-
Cell Treatment: Treat cells (e.g., LNCaP, MV4-11) with DMSO or increasing doses of this compound for the desired time (e.g., 4-24 hours).[5]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pSer2 RNAP II, anti-MYC, anti-MCL-1, anti-GAPDH) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.[14]
-
Quantification: Quantify band intensities and normalize to a loading control (e.g., GAPDH, PP2Ac).[5][14]
This protocol details the steps for analyzing global gene expression changes induced by this compound.[12]
Methodology:
-
Cell Treatment: Treat U937 cells with 20 nM this compound or DMSO vehicle for 12 hours.[12]
-
RNA Isolation: Isolate total RNA using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity.[12]
-
Library Preparation: Perform RNA purification, library construction (e.g., using Novogene services), and sequencing.[12]
-
Sequencing Data Processing:
-
Filter raw sequencing reads to obtain clean reads.
-
Map clean reads to the reference genome using a tool like HISAT.[12]
-
-
Differential Gene Expression Analysis:
-
Pathway Analysis: Perform Gene Ontology (GO) term analysis on the downregulated genes to identify affected biological processes, such as "transcription" and "regulation of transcription".[13]
Conclusion
This compound is a highly potent and selective CDK9 inhibitor that acts as a powerful modulator of gene expression by suppressing transcriptional elongation. Its well-defined mechanism of action and robust cellular effects make it an invaluable tool for cancer biology research and a strong candidate for further preclinical and clinical development. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies to explore the intricacies of transcriptional regulation and develop novel therapeutic strategies against transcriptionally addicted cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pnas.org [pnas.org]
- 8. d-nb.info [d-nb.info]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. pnas.org [pnas.org]
- 12. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
NVP-2: A Technical Guide for Interrogating Oncogene Addiction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogene addiction describes the profound dependence of cancer cells on a single or a few oncogenes for their proliferation and survival. Targeting these dependencies presents a promising therapeutic strategy. NVP-2 is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound effectively suppresses the transcriptional machinery that many oncogenes, such as MYC, rely upon to drive malignant phenotypes. This technical guide provides an in-depth overview of this compound as a tool to study and exploit oncogene addiction, detailing its mechanism of action, target profile, and relevant experimental protocols.
Introduction to this compound and Oncogene Addiction
Cancer is characterized by the accumulation of genetic alterations that drive uncontrolled cell growth. While numerous mutations may be present, tumors often become critically dependent on the sustained activity of a single oncogene for their maintenance—a phenomenon termed "oncogene addiction"[1][2]. This reliance creates a therapeutic window, as inhibiting the driver oncogene can lead to cell cycle arrest, senescence, or apoptosis in cancer cells with minimal effects on normal tissues[2].
Many oncogenes, particularly transcription factors like MYC, exert their effects by globally reprogramming the cellular transcriptome. This process is highly dependent on the host cell's transcriptional machinery, including the enzyme RNA Polymerase II (RNAPII). The activity of RNAPII is tightly regulated, and a key step in transcriptional activation is the transition from promoter-proximal pausing to productive elongation. This transition is mediated by the P-TEFb complex, which consists of CDK9 and its cyclin partner (Cyclin T1, T2a, T2b, or K)[3][4]. P-TEFb phosphorylates the C-terminal domain (CTD) of RNAPII at serine 2 (Ser2), as well as negative elongation factors, thereby releasing the paused polymerase and enabling transcriptional elongation[3][5].
This compound is a potent and selective small molecule inhibitor of CDK9[5][6][7]. By targeting CDK9, this compound provides a powerful chemical probe to investigate the consequences of transcriptional inhibition in cancers exhibiting oncogene addiction to transcriptionally driven oncogenes.
This compound: Mechanism of Action and Target Profile
This compound functions as an ATP-competitive inhibitor of CDK9, effectively blocking its kinase activity[6][7]. This inhibition prevents the phosphorylation of the RNAPII CTD at Ser2, leading to an accumulation of paused RNAPII at promoter-proximal regions and a global decrease in transcriptional elongation[4]. Consequently, the expression of short-lived anti-apoptotic proteins (e.g., MCL-1) and key oncoproteins (e.g., MYC) is suppressed, leading to cell cycle arrest and apoptosis in susceptible cancer cells[3][8].
Quantitative Data: In Vitro Potency and Selectivity
This compound exhibits sub-nanomolar potency against CDK9 and remarkable selectivity across the kinome.
| Target | IC50 (nM) | Reference(s) |
| CDK9/CycT | 0.5 | [6] |
| CDK9/CycT (enzymatic) | <0.5 | [5] |
| CDK1/CycB | 584 | [5] |
| CDK2/CycA | 706 | [5] |
| CDK5/p25 | 1050 | [5] |
| CDK7/CycH/MAT1 | >10,000 | [5] |
| DYRK1B | 350 | [4] |
Quantitative Data: Anti-proliferative Activity in Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly those of hematological origin.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 9 | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 10.02 | [8] |
| U937 | Histiocytic Lymphoma | 12.15 | [8] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 168.8 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 123.3 | |
| P12-ICHIKAWA | T-cell Acute Lymphoblastic Leukemia | 573.6 | |
| DU.528 | B-cell Acute Lymphoblastic Leukemia | 157.5 | |
| MOLT 16 | T-cell Acute Lymphoblastic Leukemia | 162.0 | |
| HSB-2 | T-cell Acute Lymphoblastic Leukemia | 158.5 | |
| PF-382 | T-cell Acute Lymphoblastic Leukemia | 180.8 | |
| SKW-3 | T-cell Leukemia | 258.9 | |
| SUP-T11 | T-cell Lymphoblastic Lymphoma | 91.8 | |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | 302.3 |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits the P-TEFb complex, preventing RNAPII phosphorylation and subsequent transcription of key oncogenes.
Experimental Workflow for Studying Oncogene Addiction with this compound
Caption: A workflow for investigating oncogene addiction using this compound, from in vitro characterization to in vivo validation.
Detailed Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for assessing the anti-proliferative effects of this compound in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol is for assessing the levels of key proteins involved in the this compound signaling pathway.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol allows for the analysis of RNAPII occupancy at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibody against RNAPII
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., MYC) and a negative control region
Procedure:
-
Cross-link protein-DNA complexes in treated cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-RNAPII antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.
In Vivo Studies
To validate the in vitro findings, this compound can be evaluated in preclinical animal models.
Xenograft Tumor Model
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-RNAPII Ser2, Ki-67, and TUNEL).
Conclusion
This compound is a valuable research tool for elucidating the mechanisms of oncogene addiction, particularly in cancers driven by transcriptional dysregulation. Its high potency and selectivity for CDK9 allow for precise interrogation of the consequences of inhibiting transcriptional elongation. The experimental protocols provided in this guide offer a framework for researchers to investigate the potential of this compound as a therapeutic strategy for cancers dependent on oncogenes like MYC. Further studies utilizing this compound will undoubtedly contribute to a deeper understanding of oncogene addiction and may pave the way for novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogene addiction: pathways of therapeutic response, resistance, and road maps toward a cure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Aminopyrimidine Scaffold of NVP-2: A Deep Dive into its Structure-Activity Relationship as a Potent CDK9 Inhibitor
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of NVP-2, a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for researchers, scientists, and drug development professionals, this document details the core molecular interactions, quantitative inhibitory data, and experimental methodologies that define the therapeutic potential of the this compound scaffold.
Introduction: The Significance of CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes. Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy. This compound, an aminopyrimidine-derived inhibitor, has demonstrated sub-nanomolar potency and high selectivity for CDK9, making it a valuable chemical probe and a lead compound for drug development.[1][2]
Core Structure and Mechanism of Action of this compound
This compound is a potent and selective ATP-competitive inhibitor of CDK9.[2] Its chemical name is 4-(((5′-chloro-2′-(((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)amino)-[2,4′-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile. The aminopyrimidine core of this compound is crucial for its interaction with the hinge region of the CDK9 ATP-binding pocket, forming key hydrogen bonds that are characteristic of many kinase inhibitors.[1] Docking studies have shown that the pyridine (B92270) amino group of this compound can form dual hydrogen bonds with the Cys106 residue in the hinge region of CDK9, a critical interaction for its potent inhibitory activity.[3]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the inhibitory activity of this compound and other structurally related aminopyrimidine-based CDK9 inhibitors. This data provides insights into the key chemical modifications that influence potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK9/CycT | < 0.514 | Kinase Activity | [1][2] |
| This compound | DYRK1B | 350 | Biochemical | [4] |
| This compound | CDK1/CycB | 584 | Kinase Activity | |
| This compound | CDK2/CycA | 706 | Kinase Activity | |
| This compound | CDK16/CycY | 605 | Kinase Activity |
Table 2: Kinome Scan Selectivity Profile of this compound
A Kinomescan profiling of this compound against a panel of 468 kinases at a concentration of 1 µM demonstrated high selectivity. The only kinases inhibited by more than 99% were CDK9 and DYRK1B.[4]
| Kinase Target | % Inhibition at 1 µM |
| CDK9 | >99 |
| DYRK1B | >99 |
| CDK7 | >90 |
| CDK13 | >90 |
Table 3: Structure-Activity Relationship of Aminopyrimidine-Based CDK9 Inhibitors
This table presents a selection of aminopyrimidine derivatives and their corresponding CDK9 inhibitory activities to highlight key SAR trends.
| Compound ID | Core Structure | R1 | R2 (at C5 of Pyrimidine) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) | Reference |
| Ia | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | m-NO2 | H | 1 | 6 | 6 | [5] |
| 12a | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | m-NO2 | CN | 1 | 6 | 6 | [5] |
| 12u | 2-Anilino-4-(thiazol-5-yl)-pyrimidine | 3-amino-4-methyl-phenyl | CN | 7 | >600 | >85 | [6] |
| 9s | 2,4,5-Trisubstituted pyrimidine (B1678525) | - | - | 14 | >300 | >21 | [1] |
| LDC000067 | 2,4-Aminopyrimidine | - | - | 44 (IC50) | >2400 | >55 | [1] |
Key SAR Observations:
-
The 2-anilinopyrimidine core is a common and effective scaffold for CDK9 inhibition.[7]
-
Substitution at the C5 position of the pyrimidine ring can significantly impact selectivity. For instance, the introduction of a carbonitrile group in compound 12u contributes to its high selectivity for CDK9 over CDK2.[6]
-
The nature of the substituent on the aniline (B41778) ring is critical for potency. Modifications at the meta- and para-positions are generally well-tolerated, while ortho-substitutions often lead to a loss of activity.[5]
-
The hydrophobic region of the ATP binding pocket can be exploited to enhance potency and selectivity.[5]
Experimental Protocols
Synthesis of this compound
An efficient synthesis of this compound can be achieved through a convergent route.[3] The key steps involve the synthesis of two main intermediates: 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile and (1r,4R)-N1-((R)-1-methoxy-2-propyl)cyclohexane-1,4-diamine. These intermediates are then coupled to yield this compound.[3]
-
Synthesis of Intermediate 1: This involves a multi-step process starting from malononitrile (B47326) and 1-bromo-2-(2-bromoethoxy)ethane, followed by cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and a Suzuki-Miyaura reaction.[3]
-
Synthesis of Intermediate 2: This intermediate is synthesized from (S)-1-methoxypropan-2-ol through tosylation, electrophilic substitution with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, and subsequent deprotection.[3]
-
Final Coupling: The two key intermediates undergo a substitution reaction to afford the final product, this compound.[3]
In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of CDK9 by detecting the amount of ADP produced during the phosphorylation reaction.
-
Materials: Recombinant human CDK9/Cyclin T1, kinase substrate (e.g., Cdk7/9tide), ATP, kinase assay buffer, this compound (or other inhibitors), and ADP-Glo™ Kinase Assay Kit.
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add the inhibitor solution to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of CDK9/Cyclin T1 enzyme and substrate/ATP solution.
-
Incubate the plate at room temperature to allow the reaction to proceed.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Lines: Human cancer cell lines (e.g., MOLT-4 acute lymphoblastic leukemia cells).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 values for cell proliferation inhibition.
-
Western Blotting for Downstream Target Modulation
This technique is used to detect changes in the protein levels of downstream targets of CDK9, such as phosphorylated RNAP II, Mcl-1, and MYC.
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-MYC).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound SAR studies.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. d-nb.info [d-nb.info]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NVP-2: A Potent and Selective CDK9 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation and a promising therapeutic target in oncology. Its dysregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors, often driven by the overexpression of short-lived anti-apoptotic proteins and oncoproteins. NVP-2 is a highly potent and selective ATP-competitive inhibitor of CDK9, demonstrating significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, efficacy in different cancer models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which also comprises a cyclin partner (primarily Cyclin T1). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 residue (Ser2), as well as negative elongation factors such as Negative Elongation Factor (NELF) and DRB-sensitivity-inducing factor (DSIF). This phosphorylation cascade leads to the release of RNAP II from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these targets are key survival proteins for cancer cells, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II and other factors, leading to a global suppression of transcriptional elongation. This results in the rapid depletion of critical pro-survival proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription.
This compound in Preclinical Cancer Models
This compound has demonstrated significant efficacy in a variety of preclinical cancer models, including hematological malignancies and solid tumors. Its potent and selective inhibition of CDK9 leads to robust anti-tumor responses both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in different cancer models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | Cell Proliferation | Cell Viability | 9 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Cytotoxicity | Cell Viability | 10.02 (24h) | [2] |
| U937 | Acute Myeloid Leukemia | Cytotoxicity | Cell Viability | 12.15 (24h) | [2] |
| Various | Breast Cancer (ER+) | Cell Viability | Cell Viability | 250 (effective concentration) | [3] |
| BNFwt Melanoma | Melanoma | Cell Proliferation | Suppression | 500 (effective concentration) | [4] |
Table 2: In Vivo Efficacy of this compound in a Murine Hepatocellular Carcinoma (HCC) Model
| Treatment Group | Dosing Schedule | Median Survival (days) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | Once per day, 5 days/week | 11 | - | [5] |
| This compound (2.5 mg/kg) | Once per day, 5 days/week | 19 | p < 0.01 | [5] |
| This compound (5 mg/kg) | Once per day, 5 days/week | 25 | p < 0.001 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Cytotoxicity Assays
1. CCK-8 Assay (for AML cell lines):
-
Cell Seeding: Seed acute myeloid leukemia (AML) cell lines (e.g., Kasumi-1, U937) in 96-well plates at a density of 3 x 10^4 cells per well.
-
Treatment: Treat cells with a gradient of this compound concentrations (e.g., 1.95 nM to 500 nM) for 24 hours. Include a vehicle control (DMSO, <0.1% volume).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The optical density (OD) value is proportional to the number of viable cells.
2. CellTiter-Glo® Luminescent Cell Viability Assay (for leukemia and breast cancer cell lines):
-
Cell Seeding: Seed cells (e.g., MOLT4, MCF7) in 96-well opaque-walled plates at a density of 4,000-8,000 cells per well.
-
Treatment: Treat cells with the desired concentrations of this compound on day 1 and day 3 of the experiment.
-
Assay: On day 7, equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells (e.g., Kasumi-1, U937) with the desired concentration of this compound (e.g., 15 nM) for 16 hours.
-
Cell Harvesting: Collect cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late-stage apoptosis or necrosis.
Western Blotting
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAP II Ser2, MCL-1, c-MYC, GAPDH) overnight at 4°C. Antibody dilutions should be optimized, with a typical starting range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse) at a dilution of 1:2000 to 1:10,000 for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Murine Hepatocellular Carcinoma (HCC) Model
-
Tumor Induction: Generate autochthonous HCC in wild-type mice through hydrodynamic tail vein injection of transposons expressing the MYC oncogene and a CRISPR plasmid targeting the Trp53 tumor suppressor gene.
-
Tumor Monitoring: Monitor tumor manifestation using ultrasound imaging.
-
Treatment: Once tumors are established, treat mice with this compound (e.g., 2.5 or 5 mg/kg) or vehicle control administered once per day, 5 days per week, via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor response using ultrasound and assess overall survival. At the end of the study, collect tumor and liver tissues for histological analysis (H&E staining) and immunohistochemistry (e.g., for p-RNAP II Ser2).
-
Toxicity Assessment: Monitor animal body weight and conduct complete blood counts and serum chemistry analysis to evaluate systemic toxicities.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the P-TEFb complex, preventing transcription elongation.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro anti-cancer activity.
Conclusion
This compound is a potent and highly selective inhibitor of CDK9 with demonstrated preclinical efficacy in a range of cancer models. Its mechanism of action, centered on the inhibition of transcriptional elongation and subsequent depletion of key cancer survival proteins, provides a strong rationale for its continued investigation as a therapeutic agent. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance CDK9 inhibitors in oncology. Further studies are warranted to explore the full potential of this compound in various cancer types and to translate these promising preclinical findings into clinical applications.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Methodological & Application
Determining the In Vitro IC50 of NVP-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[5][6][7][8] This phosphorylation event releases RNAP II from promoter-proximal pausing, enabling productive transcript elongation of many proto-oncogenes and anti-apoptotic factors. Inhibition of CDK9 by this compound leads to a reduction in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. This makes this compound a promising candidate for cancer therapy, particularly for hematological malignancies and solid tumors driven by transcriptional dysregulation.[1][2]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in both biochemical and cell-based in vitro assays.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by directly inhibiting the kinase activity of the CDK9/Cyclin T1 complex. This inhibition prevents the phosphorylation of key substrates, most notably Serine 2 (Ser2) of the RNAP II CTD heptapeptide (B1575542) repeat. The hypophosphorylated state of the CTD stalls RNAP II at the promoter-proximal region, leading to a global downregulation of transcription and subsequent apoptosis.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-2 in p-Ser2-Pol II Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NVP-2, a potent and selective CDK9 inhibitor, to study the phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2-Pol II) via Western blot. This document includes an overview of the underlying signaling pathway, quantitative data on this compound's inhibitory activity, a detailed experimental protocol, and a troubleshooting guide.
Introduction
This compound is a highly potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb).[5][6][7] The P-TEFb complex is a critical regulator of eukaryotic gene transcription. One of its primary functions is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2).[5][6][8][9] This phosphorylation event is essential for the transition from promoter-proximal pausing to productive transcriptional elongation.[5][6][10] By inhibiting CDK9, this compound effectively reduces the levels of p-Ser2-Pol II, leading to a suppression of transcription, particularly of genes with short-lived mRNAs and proteins.[1][6] This makes this compound a valuable tool for investigating transcriptional regulation and a potential therapeutic agent in diseases characterized by transcriptional dysregulation, such as cancer.[5][11]
This compound Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various cyclin-dependent kinases.
| Target | IC50 | Description | Reference |
| CDK9/CycT | 0.514 nM | Primary target, demonstrating high potency. | [1] |
| CDK1/CycB | 0.584 µM | Over 1000-fold less potent than against CDK9. | [1] |
| CDK2/CycA | 0.706 µM | Over 1000-fold less potent than against CDK9. | [1] |
| CDK16/CycY | 0.605 µM | Over 1000-fold less potent than against CDK9. | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of CDK9-mediated Pol II phosphorylation and the experimental workflow for its analysis using this compound and Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of serine 2 within the RNA polymerase II C-terminal domain couples transcription and 3' end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Polymerase II transcription elongation and Pol II CTD Ser2 phosphorylation: A tail of two kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for NVP-2 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from promoter-proximal pausing to productive transcriptional elongation.[1][3] Dysregulation of this process is a hallmark of various cancers, particularly those driven by transcriptional oncogenes like MYC, making CDK9 an attractive target for therapeutic intervention.[3][4] These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing key efficacy and toxicity data and providing detailed experimental protocols based on published preclinical studies.
Mechanism of Action: CDK9-Mediated Transcriptional Elongation
This compound exerts its biological effect by inhibiting the kinase activity of CDK9. This prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, which is a critical step for releasing the polymerase from a paused state at the promoter region of genes. The subsequent inhibition of transcriptional elongation disproportionately affects genes with high transcriptional activity and short-lived mRNA transcripts, such as the oncogene MYC, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and productive transcription.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Hepatocellular Carcinoma (HCC) Model
This table summarizes the efficacy data from a study using an autochthonous HCC model in wild-type mice, generated by hydrodynamic injection of MYC-overexpressing transposons and CRISPR-mediated Trp53 deletion.[4]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (days) | Survival Benefit vs. Vehicle | Reference |
| Vehicle | N/A | Once daily, 5 days/week | 11 | N/A | [4] |
| This compound | 2.5 | Once daily, 5 days/week | 19 | +8 days | [4] |
| This compound | 5.0 | Once daily, 5 days/week | 25 | +14 days | [4] |
Table 2: Systemic Toxicity Profile of this compound in Wild-Type Mice
This table outlines the observed toxicities in non-tumor-bearing wild-type C57BL/6 mice treated with this compound for up to four weeks.
| Dose (mg/kg) | Dosing Schedule | Effect on Body Weight | Hematological Effects (after 3 weeks) | Other Observations | Reference |
| ≤ 5.0 | Once daily, 5 days/week | No significant effect | No significant effect on blood counts or liver enzymes | Well tolerated | [4] |
| 7.5 | Once daily, 5 days/week | No significant effect | Not specified | Well tolerated | [4] |
| 10.0 | Once daily, 5 days/week | Significant weight loss | Reduction in White Blood Cell (WBC) counts, including neutrophils | Pathologies in pancreas, heart, and stomach observed after 4 weeks | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an HCC Mouse Model
This protocol is based on the methodology described by Li et al. in PNAS (2022).[4] It details the steps for evaluating the anti-tumor effects of this compound in a genetically engineered mouse model of hepatocellular carcinoma.
Caption: Workflow for this compound in vivo efficacy study in an HCC mouse model.
1. Materials:
-
This compound compound
-
Vehicle solution (see Protocol 2 for preparation)
-
Wild-type C57BL/6 mice
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
-
Ultrasound imaging system for small animals
-
Standard animal housing and care facilities
2. Animal Model:
-
Hepatocellular carcinoma is induced in wild-type C57BL/6 mice using hydrodynamic tail vein injection to deliver transposons expressing the MYC oncogene along with a CRISPR plasmid expressing Cas9 and a single-guide RNA targeting the tumor suppressor Trp53.[4]
-
Allow tumors to develop. Tumor manifestation can be monitored and confirmed via ultrasound imaging.
3. Dosing and Administration:
-
Dose Groups: Prepare at least three groups of mice: Vehicle control, 2.5 mg/kg this compound, and 5 mg/kg this compound.[4]
-
Dosing Solution Preparation: Prepare the this compound dosing solution according to Protocol 2.
-
Administration:
-
Weigh each mouse daily to calculate the precise injection volume.
-
Administer the calculated volume of this compound solution or vehicle once daily, five days per week.
-
Note: The original study does not specify the administration route. Intraperitoneal (IP) injection is a standard and appropriate route for this type of dosing regimen.
-
4. Monitoring and Endpoints:
-
Tumor Response: Monitor tumor burden weekly using ultrasound imaging.[4]
-
Toxicity Assessment: Record body weight daily or at least three times per week. Monitor mice for any signs of distress or toxicity.
-
Survival: Continue treatment and monitoring until mice reach a predefined ethical endpoint (e.g., tumor burden limit, significant weight loss, or other signs of morbidity). Record the date of euthanasia for survival analysis.[4]
-
Post-Mortem Analysis: At the study endpoint, collect blood for serological analysis of liver enzymes (ALT, AST) and albumin (ALB).[4] Harvest liver tumors and other relevant tissues for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess target engagement (e.g., staining for phosphorylated RNAPII Ser2).[4]
Protocol 2: Preparation and Administration of this compound for In Vivo Studies
This protocol provides a generalized procedure for preparing and administering this compound for in vivo mouse studies.
Disclaimer: The vehicle and administration route are based on common laboratory practices for similar compounds, as the specific details were not provided in the primary reference (Li et al., PNAS, 2022). Researchers should perform their own solubility and stability tests.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
2. Vehicle Preparation:
-
Prepare a stock vehicle solution consisting of 10% DMSO, 5% Tween 80, and 85% sterile saline.
-
Example for 10 mL: Mix 1 mL of DMSO, 0.5 mL of Tween 80, and 8.5 mL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
3. This compound Dosing Solution Preparation:
-
Calculate Required Concentration: Determine the required concentration based on the highest dose to be administered and the desired injection volume. A typical injection volume for intraperitoneal administration in mice is 100 µL (0.1 mL).
-
Example for a 5 mg/kg dose in a 25g mouse:
-
Dose = 5 mg/kg * 0.025 kg = 0.125 mg
-
Concentration = 0.125 mg / 0.1 mL = 1.25 mg/mL
-
-
-
Dissolution:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the DMSO component of the vehicle first to dissolve the compound. Briefly vortex or sonicate if necessary.
-
Add the Tween 80 and vortex to mix.
-
Finally, add the saline component dropwise while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare fresh daily.
-
4. Intraperitoneal (IP) Injection Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Injection:
-
Insert a 27G (or smaller) needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn, confirming correct needle placement.
-
If aspiration is clear, slowly inject the full volume.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for a few minutes post-injection for any immediate adverse reactions.
-
References
NVP-2 Apoptosis Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-2 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] Inhibition of CDK9 by this compound disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, leading to the induction of apoptosis in various cancer cell lines, particularly those of hematological origin.[3][4][5] This document provides detailed protocols for assessing this compound-induced apoptosis through Annexin V/Propidium Iodide (PI) staining, caspase-3 activity assays, and Western blotting for PARP cleavage. Additionally, it includes a summary of quantitative data related to this compound's pro-apoptotic effects and a diagram of the underlying signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting cell proliferation.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK9/CycT1) | Cell-free assay | <0.5 nM | [1] |
| IC50 (Proliferation) | MOLT4 | 9 nM | [6] |
| Apoptosis Induction | MOLT4 | Nearly 100% Annexin V positive cells | [6] |
Signaling Pathway
The binding of this compound to the ATP-binding pocket of CDK9 inhibits its kinase activity. This prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation.[7] Consequently, the expression of key anti-apoptotic proteins with short half-lives, such as Mcl-1 and c-Myc, is suppressed.[3][8] The decrease in these survival signals triggers the intrinsic apoptotic pathway, culminating in the activation of caspase-3 and the subsequent cleavage of PARP, leading to programmed cell death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for the assessment of apoptosis induced by this compound. MOLT4, a human acute lymphoblastic leukemia cell line, is suggested as a model system.
Cell Culture and this compound Treatment
-
Cell Line: MOLT4 (human acute lymphoblastic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Seed MOLT4 cells at a density of 2 x 10^5 cells/mL. Treat with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Annexin V/PI staining experimental workflow.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Harvest 1-2 x 10^6 cells and lyse them according to the kit manufacturer's instructions.[9]
-
Determine the protein concentration of the cell lysates.
-
Add 50-200 µg of protein lysate to each well of a 96-well plate.
-
Add reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[10]
Interpretation:
An increase in absorbance at 405 nm is proportional to the level of caspase-3 activity in the sample.
Western Blot for PARP Cleavage
Detection of the cleaved form of PARP is a hallmark of apoptosis.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Interpretation:
The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length PARP indicates the induction of apoptosis.[1][2]
Caption: Western blot workflow for PARP cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
NVP-2 Cell Viability Assay: Application Notes and Protocols for Researchers
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic and anti-proliferative effects of NVP-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Detailed protocols for the CellTiter-Glo® assay, information on the mechanism of action of this compound, and representative data are presented to facilitate the design and execution of robust cell-based assays.
Introduction to this compound and its Mechanism of Action
This compound is a highly selective, ATP-competitive small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF.[3][4] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the elongation of transcripts of many protein-coding genes, including critical anti-apoptotic proteins like Mcl-1 and Myc, which are often overexpressed in cancer cells.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II and its associated factors, leading to a global transcriptional repression of short-lived mRNAs.[5] This ultimately results in the downregulation of key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcriptional output for their survival.[6][7]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the CDK9-mediated transcription elongation pathway.
Caption: this compound inhibits CDK9, preventing transcription elongation.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[8] The assay involves adding a single reagent directly to the cell culture, which results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction. The amount of luminescence is directly proportional to the amount of ATP present, and therefore, to the number of viable cells. This "add-mix-measure" format is simple, rapid, and well-suited for high-throughput screening.[9]
Experimental Workflow
The following diagram outlines the workflow for assessing this compound induced cytotoxicity using the CellTiter-Glo® assay.
Caption: Workflow for this compound cell viability assay.
Experimental Protocols
This section provides a detailed protocol for performing the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 value of this compound in a cancer cell line.
Materials
-
This compound compound
-
Cancer cell line of interest (e.g., MOLT-4, Jurkat, etc.)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker (optional)
-
Luminometer
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C or -80°C.
-
CellTiter-Glo® Reagent: Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer according to the manufacturer's instructions. Gently mix to ensure the substrate is fully dissolved. Allow the reagent to equilibrate to room temperature before use.
Assay Protocol (96-well plate format)
-
Cell Seeding:
-
For suspension cells (e.g., MOLT-4, Jurkat), count the cells and adjust the density to the desired concentration in pre-warmed culture medium.
-
For adherent cells, trypsinize, count, and resuspend the cells in pre-warmed culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal cell number per well should be determined empirically for each cell line but is typically in the range of 5,000-20,000 cells/well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A common concentration range to test is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells (for adherent cells) or add the this compound dilutions directly to the wells containing suspension cells. The final volume in each well should be consistent.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis or by gentle pipetting.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
The following tables summarize the reported anti-proliferative activity of this compound in various cancer cell lines, as determined by cell viability assays.
Table 1: IC50 Values of this compound in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| MOLT-4 | CellTiter-Glo | 72 | 9 | [7] |
| Jurkat | Not Specified | Not Specified | - | [6] |
| SKW-3 | Not Specified | Not Specified | - | [6] |
| SUP-T11 | Not Specified | Not Specified | - | [6] |
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | 24 | 10.02 | [4] |
| U937 | Acute Myeloid Leukemia | Not Specified | 24 | 12.15 | [4] |
| CRBN-/- MOLT4 | T-ALL (CRBN knockout) | CellTiter-Glo | 72 | - | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or plates with ATP. | Use ATP-free water and pipette tips. Handle reagents carefully to avoid contamination. |
| Low signal-to-background ratio | Too few cells per well. | Optimize cell seeding density. Ensure cells are healthy and metabolically active. |
| Insufficient incubation with CellTiter-Glo® Reagent. | Ensure the 10-minute incubation at room temperature is performed to allow the signal to stabilize. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate or fill them with medium to maintain humidity. | |
| Incomplete cell lysis. | Ensure thorough mixing after adding the CellTiter-Glo® Reagent. | |
| Inconsistent IC50 values | Variation in cell passage number or health. | Use cells within a consistent passage number range and ensure they are in the exponential growth phase. |
| Inaccurate this compound dilutions. | Prepare fresh dilutions for each experiment and verify concentrations. | |
| Different incubation times. | Maintain consistent incubation times for all experiments. |
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay provides a robust and sensitive method for evaluating the anti-proliferative effects of the CDK9 inhibitor, this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models. Careful optimization of experimental parameters, including cell seeding density and incubation times, is crucial for obtaining reproducible and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2 for Studying Transcription Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription.[2][5] Specifically, P-TEFb, which is a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine-2 (Ser2) position.[2][5] This phosphorylation event is a critical step for releasing Pol II from promoter-proximal pausing and transitioning into productive transcriptional elongation.[5][6] this compound's high selectivity and potency make it an invaluable chemical probe for elucidating the intricate dynamics of transcription, particularly the elongation phase. By inhibiting CDK9, this compound effectively stalls Pol II, allowing for detailed investigation of transcription initiation, pausing, and elongation control.[6] These application notes provide an overview of this compound's utility in transcription research and detailed protocols for its use.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of key substrates involved in transcriptional elongation:
-
RNA Polymerase II CTD: this compound blocks the phosphorylation of Ser2 on the heptapeptide (B1575542) repeats (YSPTSPS) of the Pol II CTD. This modification is essential for the recruitment of elongation factors and the processivity of the polymerase.[2][5]
-
Negative Elongation Factors: P-TEFb also phosphorylates and inactivates negative elongation factors such as the DRB Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[5] Inhibition of CDK9 by this compound prevents the inactivation of these factors, leading to the arrest of Pol II at the promoter-proximal region.
The selective inhibition of CDK9 by this compound leads to a global but gene-specific alteration in transcription, making it a powerful tool to study genes that are highly dependent on CDK9 activity for their expression, such as proto-oncogenes like MYC.[7][8]
Signaling Pathway
Caption: Mechanism of this compound in inhibiting transcriptional elongation.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| CDK9/CycT | < 0.514 | [1][2][3][4][9] |
| CDK1/CycB | 584 | [3][4][5] |
| CDK2/CycA | 706 | [3][4][5] |
| CDK5 | 1050 | [5] |
| CDK7 | >10,000 | [5] |
| DYRK1B | 350 |
Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| MOLT-4 (T-ALL) | Proliferation | IC50 | 9 nM | [5] |
| Kasumi-1 (AML) | Cell Cycle Arrest | - | 15 nM treatment for 16h | [8] |
| U937 (AML) | RNA-Seq | Differentially Expressed Genes | 20 nM treatment for 12h | [8] |
| MYC;sgp53 (HCC) | Proliferation | - | 100 nM treatment | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the anti-proliferative effect of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Workflow Diagram:
Caption: Workflow for a cell viability assay using this compound.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight if applicable.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is from 1 nM to 10 µM.[9] Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][9]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[9]
Protocol 2: Western Blot Analysis of Pol II Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of the RNA Polymerase II CTD at Serine 2.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Pol II CTD Ser2-P, anti-total Pol II
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 4-6 hours).[3][7]
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Ser2 of the Pol II CTD overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
Strip the membrane and re-probe with an antibody against total Pol II as a loading control.
Protocol 3: RNA-Sequencing to Analyze Transcriptional Changes
This protocol details the steps to identify genes whose expression is affected by this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Next-generation sequencing platform and reagents
Workflow Diagram:
Caption: Workflow for RNA-sequencing analysis of this compound treated cells.
Procedure:
-
Treat cells (e.g., U937) with this compound (e.g., 20 nM) or DMSO for a specific duration (e.g., 12 hours).[8]
-
Isolate total RNA using a commercial kit and assess its quality and quantity.[8]
-
Prepare RNA-Seq libraries from the isolated RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Analyze the sequencing data. This includes read mapping to a reference genome, quantification of gene expression, and differential expression analysis to identify genes up- or down-regulated upon this compound treatment.[8]
Conclusion
This compound is a highly selective and potent inhibitor of CDK9, making it an exceptional tool for dissecting the mechanisms of transcriptional control. Its ability to acutely and specifically block the transition from paused to elongating Pol II allows researchers to study the dynamics of transcription with high temporal resolution. The protocols provided herein offer a starting point for utilizing this compound to investigate transcriptional regulation in various biological contexts. The precise experimental conditions, such as drug concentration and treatment duration, may require optimization depending on the specific cell type and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Studies of NVP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), thereby promoting transcriptional elongation.[2] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed experimental designs and protocols for conducting long-term preclinical studies to evaluate the safety and efficacy of this compound.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of Serine 2 on the C-terminal domain of RNAP II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins such as MCL-1 and MYC.[2] The downregulation of these key survival proteins ultimately induces apoptosis in cancer cells.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CDK9/CycT1) | <0.5 nM | Cell-free assay | [2] |
| IC50 (Cell Proliferation) | 9 nM | MOLT4 (human leukemia) | [2] |
| Other Kinases Inhibited (IC50) | CDK1 (584 nM), CDK2 (706 nM), CDK5 (1050 nM), CDK7 (>10 µM) | Cell-free assays | [2] |
In Vivo Efficacy of this compound in a Murine Hepatocellular Carcinoma (HCC) Model
| Treatment Group | Dosing Regimen | Median Survival | Statistically Significant Survival Benefit | Reference |
| Vehicle | N/A | 11 days | N/A | [3] |
| This compound | 2.5 mg/kg (oral gavage, 5 days/week) | 19 days | Yes | [3] |
| This compound | 5 mg/kg (oral gavage, 5 days/week) | 25 days | Yes | [3] |
In Vivo Toxicity of this compound in Wild-Type Mice
| Dose | Observation (after 3 weeks of treatment) | Reversibility | Reference |
| Up to 7.5 mg/kg | No effect on body weight | N/A | [3] |
| 10 mg/kg | Weight loss, reduction in white blood cell counts (neutrophils) | Largely reversible upon drug withdrawal | [3] |
Signaling Pathway Diagram
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Experimental Protocols
Long-Term Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the long-term efficacy of this compound in inhibiting tumor growth in a relevant cancer xenograft model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Cancer cell line of interest (e.g., MOLT4 for leukemia, or a solid tumor line)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Implant a specified number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 10 per group).
-
-
Dosing:
-
Prepare this compound at the desired concentrations (e.g., 2.5 mg/kg and 5 mg/kg) in the vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage, 5 days per week.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoints:
-
Continue the study for an extended period (e.g., 60-90 days) or until tumors in the control group reach a predetermined maximum size.
-
Primary endpoints: Tumor growth inhibition and survival analysis.
-
Secondary endpoints: Body weight changes, clinical signs of toxicity.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study, euthanize the mice and collect tumors and major organs.
-
Perform immunohistochemistry on tumor samples to assess biomarkers such as phosphorylated RNAP II (Ser2), Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).
-
Six-Month Chronic Oral Toxicity Study in Rodents
Objective: To assess the potential toxicity of this compound following long-term, repeated oral administration in a rodent model (e.g., Wistar rats).
Materials:
-
This compound
-
Vehicle control
-
Wistar rats (at least 20 per sex per group)
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, blood collection, and pathological analysis.
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate the rats to the laboratory conditions for at least one week.
-
Randomly assign animals to three dose groups (low, medium, and high dose), a vehicle control group, and recovery groups for the high dose and control.
-
-
Dosing:
-
Administer this compound or vehicle daily via oral gavage for 6 months. Dose levels should be selected based on shorter-term toxicity studies.
-
-
Observations and Examinations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
Monthly: Ophthalmoscopic examination.
-
At 3 and 6 months: Hematology, clinical chemistry, and urinalysis from a subset of animals.
-
-
Terminal Procedures:
-
At the end of the 6-month treatment period, euthanize the main study groups.
-
Conduct a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
-
Recovery Phase:
-
The recovery groups are maintained for an additional period (e.g., 1 month) without treatment to assess the reversibility of any observed toxicities.
-
At the end of the recovery period, perform the same terminal procedures as for the main study groups.
-
-
Data Analysis:
-
Analyze all data for dose-related and statistically significant changes compared to the control group.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Experimental Workflow Diagram
Caption: Workflow for parallel long-term efficacy and chronic toxicity studies of this compound.
References
Application Notes and Protocols for NVP-2 in Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-2 is a potent and highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), thereby promoting transcriptional elongation.[3] Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.[3] Furthermore, by disrupting the transcriptional machinery, this compound can induce cell cycle arrest, primarily at the G0/G1 phase, making it a valuable tool for cancer research and therapeutic development.[4] These application notes provide detailed protocols for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity and its effects on cell viability in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (CDK9/CycT activity) | 0.514 nM | Cell-free assay | [1][2] |
| IC50 (Cell Viability, 72h) | 9 nM | MOLT4 (T-cell acute lymphoblastic leukemia) | [1] |
| IC50 (Cell Viability, 24h) | 10.02 nM | Kasumi-1 (Acute Myeloid Leukemia) | [5] |
| IC50 (Cell Viability, 24h) | 12.15 nM | U937 (Histiocytic Lymphoma) | [5] |
| Effective Concentration for Apoptosis Induction | 250 nM | MOLT4 | [1] |
| Concentration for Cell Cycle Analysis | 15 nM | Kasumi-1, U937 | [5] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK9. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Caption: this compound inhibits CDK9, leading to reduced transcription and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for this compound Induced Cell Cycle Arrest
This workflow outlines the key steps to investigate the effects of this compound on the cell cycle of a cancer cell line.
Caption: Workflow for studying this compound's effect on cell cycle and protein expression.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line of interest (e.g., MOLT4, Kasumi-1, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. For suspension cells like MOLT4, a starting density of 2-3 x 10^5 cells/mL is recommended.
-
This compound Preparation: Prepare a working solution of this compound by diluting the stock solution in a complete culture medium. A typical concentration range for inducing cell cycle arrest is 10-100 nM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the this compound working solution or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 24 to 48-hour treatment is often sufficient to observe significant cell cycle arrest.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least 24 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the protein levels of key cell cycle regulators, such as Cyclin D1 and phosphorylated Retinoblastoma protein (p-Rb), following this compound treatment.
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-Rb (Ser780), anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash the harvested cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify the lysates by centrifugation (14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Cyclin D1 at 1:1000 dilution, p-Rb (Ser780) at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NVP-2 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NVP-2, a potent and selective CDK9 inhibitor, for cell-based assays. Following the protocols and troubleshooting advice below will help ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9, in partnership with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][5] P-TEFb is crucial for the transition of RNA Polymerase II (Pol II) from a paused state to productive elongation during gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of Pol II at the Serine-2 position, as well as negative elongation factors.[1][5] By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation, leading to a halt in transcriptional elongation, which subsequently results in anti-proliferative effects and the induction of apoptosis in cancer cells.[1][2]
Q2: What is a good starting concentration range for my cell-based assay with this compound?
A2: For a new experiment, it is highly recommended to perform a dose-response curve starting with a broad concentration range. A logarithmic or semi-log dilution series from 1 nM to 10 µM is a common starting point.[6] Published studies have used this compound at concentrations ranging from low nanomolar to 1 µM depending on the cell line and assay. For example, anti-proliferation assays in MOLT4 leukemia cells showed an IC50 of 9 nM after 72 hours.[1][4] Other experiments have used concentrations up to 250 nM for shorter-term treatments (e.g., 6 hours).[1][2]
Q3: How do I properly prepare and store this compound stock solutions?
A3: Proper handling of this compound is critical for experimental success.
-
Dissolving: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a solubility of up to 100 mM. It is standard practice to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[2][6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[6] When preparing for an experiment, create fresh dilutions from the stock solution in your cell culture medium.
-
Solvent Toxicity: It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.1% to 0.5%.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments to account for any solvent effects.[7]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific experiment?
A4: The optimal concentration must be determined empirically for each cell line and assay. This is achieved by simultaneously assessing the desired biological effect (phenotypic readout) and cell viability (cytotoxicity readout) across a range of this compound concentrations. The goal is to identify the lowest concentration that produces the maximal desired effect with minimal cell death. A detailed protocol for this is provided below (Protocol 1).
Q5: How can I be sure the observed effects are due to CDK9 inhibition and not off-target activity?
A5: While this compound is highly selective for CDK9, it's good practice to validate that the observed phenotype is on-target.[1] Here are several strategies:
-
Concentration Check: If the effective concentration in your cell-based assay is significantly higher than this compound's biochemical IC50 for CDK9 (~0.5 nM), it may suggest off-target effects.[1][2][3][4]
-
Orthogonal Validation: Use a structurally different CDK9 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Validation: Use techniques like siRNA or CRISPR to knock down or knock out CDK9 and observe if the resulting phenotype matches that of this compound treatment.
-
Downstream Marker Analysis: Confirm target engagement by measuring the levels of downstream biomarkers. For this compound, this would include checking for a decrease in the phosphorylation of RNA Polymerase II at Serine 2 (pSer2-RNAPII).[1][3]
Data and Properties
Table 1: this compound Properties and Recommended Handling
| Property | Value / Recommendation | Source(s) |
| Primary Target | Cyclin-Dependent Kinase 9 (CDK9) | [1][2][5] |
| Mechanism | ATP-Competitive Inhibitor | [1][2] |
| Molecular Weight | ~513.07 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | |
| Stock Solution | Prepare 10-20 mM stock in high-purity DMSO | [6] |
| Storage | Aliquot and store at -20°C or -80°C | [6] |
| Final DMSO Conc. | Keep ≤ 0.1% in final culture medium | [6] |
Table 2: this compound Potency and Selectivity Profile
| Target | IC50 (Biochemical Assay) | Source(s) |
| CDK9/CycT | ~0.5 nM | [1][2][3][4] |
| CDK1/CycB | ~584 nM | [3][4] |
| CDK2/CycA | ~706 nM | [3][4] |
| DYRK1B | ~350 nM | [1] |
| CDK7 | >10 µM | [1] |
Visualized Guides and Workflows
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration via Dose-Response and Cytotoxicity Assays
This protocol describes how to determine the effective (e.g., IC50) and cytotoxic (e.g., CC50) concentrations of this compound for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates (clear for microscopy/colorimetric assays, white for luminescence, black for fluorescence)
-
Reagents for your specific phenotypic assay (e.g., antibodies for Western blot, reporter assay reagents)
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS, or LDH release assay)[8][9]
-
Multichannel pipette and sterile tips
-
Plate reader (absorbance, fluorescence, and/or luminescence)
Methodology:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment.
-
Seed cells in two identical 96-well plates (one for the phenotypic assay, one for the viability assay) and allow them to adhere and recover overnight.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 2X working concentration serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series is a good starting point (e.g., starting from 20 µM down to ~1 nM).[6]
-
Prepare a 2X vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
Prepare a positive control for cell death for the viability plate (e.g., a known cytotoxic compound).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the 2X this compound dilutions and controls to the corresponding wells, resulting in a 1X final concentration. This ensures all wells receive the same volume.
-
-
Incubation:
-
Assay Performance:
-
Phenotypic Plate: Perform your specific assay to measure the biological response of interest (e.g., measure reporter gene activity, or lyse cells for Western blot analysis of pSer2-RNAPII).
-
Viability Plate: Perform the cell viability assay according to the manufacturer’s instructions.[8]
-
-
Data Analysis:
-
Normalize the data for both assays (e.g., express as a percentage of the vehicle control).
-
Plot the normalized response (phenotype) and cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression curve fit (e.g., four-parameter logistic model) to calculate the IC50 (for the phenotypic effect) and CC50 (for cytotoxicity).
-
The optimal concentration for your experiments will be in the range that gives a robust phenotypic response with minimal impact on cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at tested concentrations. | Concentration is too low: The cell line may be less sensitive. | Test a higher concentration range (e.g., up to 50 or 100 µM).[6] |
| Compound instability: this compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[6] | |
| Insensitive cell line or assay: The target (CDK9) may not be critical in your cell line, or the assay is not sensitive enough. | Verify CDK9 expression in your cell line. Use a positive control to confirm the assay is working. Consider a more sensitive readout. | |
| High level of cell death observed across all concentrations. | Compound-induced cytotoxicity: this compound is expected to induce apoptosis, but pan-lethality suggests the concentrations are too high. | Shift your dose-response curve to a much lower range (e.g., picomolar to low nanomolar). |
| Solvent toxicity: The final DMSO concentration may be too high for your cell line. | Ensure the final DMSO concentration is ≤ 0.1%.[6] Run a vehicle-only control to assess solvent toxicity directly.[7] | |
| Prolonged exposure: The incubation time may be too long. | Perform a time-course experiment to find the minimum time required to observe the desired effect.[6] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect results. | Standardize all cell culture parameters. Use cells within a consistent, low passage number range. |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to high variability. | Use calibrated pipettes. Ensure thorough mixing when making dilutions. | |
| Edge effects on plates: Wells on the edge of a 96-well plate can be prone to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. bmglabtech.com [bmglabtech.com]
NVP-2 off-target effects and how to mitigate them
Welcome to the Technical Support Center for NVP-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary on-target effect is the inhibition of the CDK9/CycT complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in RNA Polymerase II (Pol II) phosphorylation at Serine 2 of its C-terminal domain, which in turn suppresses transcription elongation and induces apoptosis in cancer cells.[2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CDK9, kinome-wide screening has identified several off-target kinases. The most significant off-target is DYRK1B. Other potential off-targets, though inhibited at much lower potencies, include CDK7, CDK13, and CDK10.[4] It is crucial to be aware of these off-targets as they can potentially contribute to the observed phenotype in your experiments.
Q3: How can I be sure that the observed effects in my experiment are due to CDK9 inhibition and not off-target effects?
A3: This is a critical question in pharmacological studies. A multi-pronged approach is recommended to validate that the observed phenotype is due to on-target CDK9 inhibition:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., reduction in Pol II Ser2 phosphorylation). Higher concentrations are more likely to engage off-targets.
-
Genetic Knockdown/Knockout: The gold-standard method is to use a genetic approach, such as CRISPR-Cas9 or shRNA, to deplete CDK9 in your cellular model.[5][6] If the phenotype observed with this compound treatment is rescued or mimicked by CDK9 depletion, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm that this compound is engaging with CDK9 inside the cell at the concentrations used in your experiments.
-
Use of a Negative Control: Ideally, a structurally similar but inactive analog of this compound should be used as a negative control. If such a compound is not available, careful experimental design and the use of other controls become even more important.
Q4: I am observing unexpected toxicity in my cell line when using this compound. Could this be due to off-target effects?
A4: Unexpected toxicity is a potential indicator of off-target effects.[7] While inhibition of CDK9 itself can lead to apoptosis, off-target kinase inhibition can also trigger toxic responses. To investigate this, you can:
-
Profile the Kinome: Perform a kinome-wide selectivity screen at the concentration of this compound that is causing toxicity. This can help identify other kinases that are being inhibited.
-
Compare with Genetic Knockdown: Assess the toxicity profile of CDK9 knockdown cells. If the toxicity profile differs significantly from that of this compound treatment, it points towards off-target mediated toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Differences in cell density or passage number. 3. Off-target effects becoming more prominent under certain conditions. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Standardize cell culture conditions. 3. Perform a dose-response curve in each experiment to ensure you are in the optimal concentration range. |
| Observed phenotype does not match published data for CDK9 inhibition | 1. Cell-line specific differences in signaling pathways. 2. Dominant off-target effects in your specific model system. | 1. Confirm CDK9 expression and activity in your cell line. 2. Validate the on-target effect by measuring the phosphorylation of RNA Pol II at Ser2. 3. Consider performing a kinome scan to identify potential off-targets that may be more relevant in your cell line. |
| Difficulty in confirming on-target engagement | 1. Antibody for Western blotting in CETSA is not working optimally. 2. this compound concentration is too low to induce a detectable thermal shift. | 1. Validate your CDK9 antibody for Western blotting. 2. Increase the concentration of this compound in the CETSA experiment. Ensure you have a positive control (a known CDK9 inhibitor with a published CETSA profile if available). |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and known off-targets.
| Kinase | IC50 (nM) | Selectivity vs. CDK9 | Reference |
| CDK9/CycT | <0.514 | - | [4] |
| DYRK1B | 350 | ~700-fold | [4] |
| CDK7 | >10,000 | >20,000-fold | [4] |
| CDK1/CycB | 584 | ~1136-fold | |
| CDK2/CycA | 706 | ~1373-fold | |
| CDK16/CycY | 605 | ~1177-fold |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the binding of this compound to CDK9 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer with protease and phosphatase inhibitors.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK9 in each sample by SDS-PAGE and Western blotting using a validated CDK9 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome-Wide Selectivity Profiling (KINOMEscan®)
Objective: To identify the off-target kinases of this compound.
Methodology:
This protocol outlines a general approach for using a commercial kinome profiling service.
-
Compound Submission:
-
Prepare a stock solution of this compound in DMSO at a concentration specified by the service provider (typically 10 mM).
-
Submit the compound for screening against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).
-
-
Initial Screen:
-
The initial screen is usually performed at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify potential hits.
-
-
Data Analysis:
-
The results are typically provided as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.
-
Identify kinases that show significant inhibition (e.g., >90% inhibition).
-
-
Follow-up Dose-Response:
-
For the identified "hits," perform follow-up experiments to determine the IC50 values. This will provide a quantitative measure of the inhibitor's potency against these off-targets.
-
Visualizations
Caption: The CDK9 signaling pathway in transcription elongation.
Caption: Experimental workflow for identifying and mitigating this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent NVP-2 Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results during experiments with NVP-2, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[3] P-TEFb, in conjunction with its cyclin partner CycT1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from paused to productive transcriptional elongation.[3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, particularly of genes with short-lived mRNAs that are critical for cancer cell survival and proliferation, such as the anti-apoptotic protein MCL-1 and the oncogene c-Myc.[4][5] This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cell lines.[4][5]
Q2: What are the expected quantitative outcomes of this compound treatment in cell-based assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for this compound in various contexts.
| Assay Type | Target/Cell Line | Reported IC50 Range (nM) |
| Biochemical Assay | CDK9/CycT1 | < 0.5 - 0.514 |
| Cell Proliferation | MOLT4 | 9 |
| Cell Proliferation | Kasumi-1 | 10.02 |
| Cell Proliferation | U937 | 12.15 |
Note: IC50 values are highly dependent on experimental conditions. This table should be used as a general guide.
Q3: What are the key downstream signaling pathways affected by this compound?
This compound primarily impacts the CDK9-mediated transcriptional elongation pathway. Inhibition of CDK9 leads to the dephosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2), which is a direct marker of this compound's on-target activity. This, in turn, downregulates the expression of critical survival proteins. The key affected pathways and molecules include:
-
Transcriptional Regulation: Decreased phosphorylation of RNAPII CTD at Serine 2.
-
Apoptosis Regulation: Downregulation of the anti-apoptotic protein MCL-1.
-
Cell Cycle and Growth Control: Downregulation of the proto-oncogene c-Myc.
-
PI3K/Akt/mTOR Pathway: Potential indirect effects on this pathway have been observed, with decreased phosphorylation of Akt (p-Akt) and mTOR.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
Variability in IC50 values is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell-Based Factors | |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Over-confluent or sparse cultures can exhibit different growth rates and drug responses. |
| Cell Line Integrity | Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling. Periodically test for mycoplasma contamination, which can significantly alter cellular responses. |
| Reagent and Compound Handling | |
| This compound Stock Solution | Prepare fresh dilutions of this compound from a validated stock for each experiment. Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a level that does not affect cell viability. |
| Media and Serum Variability | Test new lots of media and serum for their impact on cell growth and drug sensitivity before use in critical experiments. |
| Assay Protocol | |
| Inconsistent Incubation Times | Use a precise and consistent incubation time for drug treatment in all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
| Inaccurate Pipetting | Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy. |
Issue 2: Weak or No Signal for Phosphorylated RNAPII (Ser2) in Western Blot
A lack of signal for p-RNAPII (Ser2) can indicate issues with the experimental protocol or cellular response.
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Inefficient Cell Lysis | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (e.g., sonication) if necessary to ensure complete nuclear lysis, as RNAPII is a nuclear protein. |
| Phosphatase Activity | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation process to prevent dephosphorylation of your target protein. |
| Insufficient Protein Load | Quantify your protein lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg) per lane. For low-abundance targets, consider immunoprecipitation to enrich for your protein of interest. |
| Western Blot Protocol | |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) for the high molecular weight of RNAPII. Consider using a wet transfer system for a longer duration. Use a PVDF membrane, which generally has a higher binding capacity for proteins. |
| Primary Antibody Issues | Use a primary antibody that is validated for Western blotting and specifically recognizes p-RNAPII (Ser2). Titrate the antibody to determine the optimal concentration. Include a positive control (e.g., lysate from cells known to have high transcriptional activity) to confirm antibody performance. |
| Inappropriate Blocking Agent | Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead. |
Issue 3: Poor Resolution of Cell Cycle Phases in Flow Cytometry
Indistinct G0/G1, S, and G2/M peaks can obscure the effects of this compound on cell cycle progression.
| Potential Cause | Recommended Solution |
| Sample Preparation | |
| Cell Clumping | Ensure a single-cell suspension before and after fixation by gentle pipetting or passing the cells through a cell strainer. Clumps of cells (aggregates) will be interpreted as having higher DNA content and can obscure the G2/M peak. |
| Inappropriate Fixation | Use ice-cold 70% ethanol (B145695) added dropwise while vortexing to fix the cells. This method generally provides good DNA content resolution. |
| Staining Protocol | |
| RNA Contamination | Propidium (B1200493) iodide (PI) and other DNA dyes can also bind to double-stranded RNA. Treat cells with RNase A during the staining step to eliminate this non-specific signal. |
| Insufficient Staining | Ensure the PI concentration is optimal and that the incubation time is sufficient for the dye to intercalate with the DNA. Protect samples from light after staining. |
| Flow Cytometer Setup and Data Acquisition | |
| High Flow Rate | Run samples at a low flow rate to improve the precision of the fluorescence measurement and the resolution of the cell cycle peaks. |
| Incorrect Gating | Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and aggregates from the analysis. Gate on the main cell population based on forward and side scatter to exclude debris. |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis for p-RNAPII (Ser2), MCL-1, and c-Myc
This protocol details the detection of key this compound downstream targets.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Tris-glycine gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, MCL-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a low flow rate. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.
References
NVP-2 Technical Support Center: Preclinical Toxicity and Dose Adjustment Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the selective CDK9 inhibitor, NVP-2, in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), which facilitates the transition from transcriptional pausing to productive elongation. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived mRNAs, many of which encode for key survival proteins in cancer cells, such as anti-apoptotic proteins (e.g., Mcl-1) and oncogenic transcription factors (e.g., MYC). This leads to the induction of apoptosis in cancer cells that are dependent on high levels of transcriptional activity.[2]
Q2: What are the typical toxicities observed with this compound in animal models?
Preclinical studies in mice have identified dose-dependent toxicities associated with this compound administration. The most commonly reported adverse effects include:
-
Weight Loss: Significant weight loss has been observed at higher doses (e.g., 10 mg/kg daily in mice).[3]
-
Hematological Toxicity: A reduction in white blood cell counts, particularly neutropenia, is a notable dose-limiting toxicity.[3]
-
Gastrointestinal Issues: While not extensively detailed in all public-facing studies, gastrointestinal disturbances are a potential side effect of CDK9 inhibitors.
-
Organ-Specific Pathologies: At high doses and with prolonged treatment, pathologies in the pancreas, heart, and stomach have been reported in mice.[3]
It is important to note that many of these toxicities have been shown to be reversible upon cessation of treatment.[3]
Q3: How should I determine the appropriate starting dose for this compound in my animal model?
For initial in vivo studies in mice, a starting dose in the range of 2.5 to 5 mg/kg, administered once daily via oral gavage, has been shown to have antitumor activity with minimal toxicity.[3] However, the optimal dose is highly dependent on the specific animal model, tumor type, and experimental endpoint. A dose-escalation study is strongly recommended to determine the maximum tolerated dose (MTD) and the optimal therapeutic window for your specific experimental conditions. Careful monitoring of animal body weight, clinical signs of toxicity, and relevant biomarkers is crucial during these initial studies.
Q4: Is there any information on the pharmacokinetics of this compound in animals?
Currently, detailed public information regarding the pharmacokinetic parameters of this compound (such as Cmax, Tmax, AUC, and half-life) in preclinical animal models is limited. Establishing these parameters for your specific model system through a dedicated pharmacokinetic study is advisable for optimizing dosing schedules and ensuring adequate target engagement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Animal Weight Loss (>15-20%) | The dose of this compound is too high for the specific animal model or strain. | - Immediately reduce the dose or decrease the frequency of administration.- Consider a "drug holiday" to allow for animal recovery.- Ensure the formulation is correct and the vehicle is not contributing to toxicity. |
| Neutropenia or other Hematological Abnormalities | On-target toxicity of CDK9 inhibition affecting hematopoietic progenitor cells. | - Monitor complete blood counts (CBCs) regularly.- Adjust the dose or schedule to a level that maintains therapeutic efficacy while minimizing hematological toxicity.- For severe neutropenia, consider co-administration of supportive care agents like G-CSF, following appropriate institutional guidelines. |
| Inconsistent Antitumor Efficacy | - Inadequate drug exposure due to poor formulation or rapid metabolism.- The tumor model is not sensitive to CDK9 inhibition. | - Confirm the solubility and stability of your this compound formulation.- If possible, perform pharmacokinetic analysis to assess drug exposure.- Verify the expression of CDK9 and downstream targets (e.g., MYC, Mcl-1) in your tumor model to confirm target dependency. |
| Precipitation of this compound in Formulation | This compound has low aqueous solubility. | - Prepare a fresh formulation for each experiment.- Ensure this compound is fully dissolved in a suitable vehicle. A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween-80 in water.[3] |
Data Presentation
Table 1: Summary of this compound Toxicity in Non-Tumor-Bearing Mice [3]
| Dose (mg/kg, daily, 5 days/week) | Effect on Body Weight | Effect on Blood Counts | Liver Enzymes & Tissue Pathology |
| Up to 7.5 | No significant effect | No significant effect | No significant effect at 5.0 mg/kg |
| 10 | Significant weight loss | Reduction in white blood cells (neutrophils) after 3 weeks | Pathologies in pancreas, heart, and stomach after 4 weeks |
Table 2: Antitumor Activity and Survival in a Murine Liver Cancer Model [3]
| Treatment | Median Survival (days) | Key Observations |
| Vehicle | 11 | - |
| This compound (2.5 mg/kg, daily) | 19 | Statistically significant survival benefit |
| This compound (5 mg/kg, daily) | 25 | Dose-dependent survival benefit |
Experimental Protocols
1. Protocol for Oral Gavage Administration of this compound in Mice
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% HPMC, 0.2% Tween-80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Flexible, ball-tipped gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
-
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration.
-
Vortex vigorously until the compound is fully suspended. Sonication can be used to aid dissolution if necessary. Prepare fresh daily.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Insert the needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Gently withdraw the needle.
-
Monitor the animal for several minutes post-gavage for any signs of distress.
-
-
2. Protocol for Blood Collection and Analysis for Toxicity Monitoring in Mice
-
Materials:
-
Mouse restrainer
-
Lancets or 25-27 gauge needles
-
Micro-hematocrit tubes (for CBC) or serum separator tubes (for biochemistry)
-
Gauze
-
70% ethanol
-
Centrifuge
-
Hematology analyzer
-
Biochemistry analyzer
-
-
Procedure:
-
Blood Collection (Submandibular Vein):
-
Securely restrain the mouse.
-
Wipe the submandibular area with 70% ethanol.
-
Use a sterile lancet or needle to puncture the submandibular vein.
-
Collect the blood droplets into the appropriate collection tube.
-
Apply gentle pressure with gauze to the puncture site until bleeding stops.
-
-
Sample Processing and Analysis:
-
For Complete Blood Count (CBC): Follow the manufacturer's instructions for your hematology analyzer. Ensure the blood is collected in an anticoagulant-coated tube (e.g., EDTA) and analyzed promptly.
-
For Serum Biochemistry:
-
Allow the blood in the serum separator tube to clot at room temperature for 15-30 minutes.
-
Centrifuge the tube according to the manufacturer's instructions (e.g., 10,000 x g for 10 minutes) to separate the serum.
-
Carefully collect the serum and analyze it for liver function enzymes (e.g., ALT, AST) and other relevant parameters using a biochemistry analyzer.
-
-
-
Mandatory Visualizations
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNA Pol II phosphorylation and halting transcription.
Caption: A typical experimental workflow for evaluating this compound toxicity and efficacy in animal models.
References
NVP-2 Stability Under Different Storage Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective CDK9 inhibitor, NVP-2, under various storage conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least three to four years.[1]
Q2: How should I store this compound after dissolving it in a solvent?
A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[1] The general storage guidelines for this compound in DMSO are as follows:
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. When using DMSO, it is advisable to use fresh, moisture-absorbing DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is best to prepare fresh solutions on the same day of use.[2] While this compound may be shipped at room temperature in its solid form, long-term storage at this temperature is not advised for solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency or inconsistent results in cellular assays. | Improper storage of this compound powder or stock solutions, leading to degradation. | Ensure that this compound powder is stored at -20°C and stock solutions are stored at -80°C for long-term use or -20°C for short-term use.[1] Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm and/or sonicate the solution to aid dissolution.[2] Use fresh, anhydrous DMSO for preparing solutions.[1] |
| Variability between different batches of this compound. | The molecular weight may vary slightly between batches due to hydration. | Always refer to the batch-specific Certificate of Analysis for the precise molecular weight when preparing stock solutions. |
This compound Storage Stability Summary
The following tables summarize the recommended storage conditions for this compound to ensure its stability and efficacy in experiments.
Table 1: Stability of Solid this compound
| Storage Condition | Duration | Reference |
| -20°C | ≥ 4 years | [1] |
| Room Temperature | Shipping Only | [1] |
Table 2: Stability of this compound in Solution (DMSO)
| Storage Condition | Duration | Reference |
| -80°C | 1 year | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molecular Weight: 513.07 g/mol , may vary by batch)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 5.13 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: this compound inhibits CDK9, leading to reduced transcription and apoptosis.
Caption: A typical workflow for studying the effects of this compound on cultured cells.
References
Technical Support Center: Troubleshooting Cell Line Resistance to NVP-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line resistance to NVP-2, a potent and selective CDK9 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (primarily Cyclin T1).[4][5] P-TEFb plays a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2), as well as negative elongation factors.[4] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcription of downstream genes. Many of these genes encode for short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc) that are critical for cancer cell survival and proliferation.[1] By inhibiting CDK9, this compound prevents RNAPII-mediated transcription elongation, leading to the downregulation of these key survival proteins and subsequently inducing apoptosis in cancer cells.[1][2][6]
Q2: My cells are showing reduced sensitivity to this compound treatment. What are the potential mechanisms of resistance?
Acquired resistance to CDK9 inhibitors, and kinase inhibitors in general, can arise through several mechanisms. Based on studies of other CDK9 inhibitors like Flavopiridol and THZ1, as well as general mechanisms of drug resistance, the following are potential reasons for decreased sensitivity to this compound:
-
Target Alteration: A mutation in the kinase domain of CDK9 could prevent this compound from binding effectively. For instance, a study on the CDK9 inhibitor BAY125112 identified a single point mutation, L156F, in the CDK9 kinase domain that confers resistance through steric hindrance.[1][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of resistance to various cancer drugs, including some CDK inhibitors.[2][6]
-
Upregulation of the CDK9 Pathway: Cells may compensate for this compound inhibition by increasing the overall activity of the CDK9 pathway. This can occur through increased expression or phosphorylation of CDK9, or through alterations in upstream regulators.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of CDK9 inhibition. Pathways such as the PI3K/AKT/mTOR and MAPK/ERK signaling cascades have been implicated in resistance to other CDK inhibitors.[8]
-
Stabilization of Downstream Effectors: Increased stability of key downstream anti-apoptotic proteins, such as Mcl-1, can counteract the effects of transcriptional repression induced by this compound. This can be mediated by post-translational modifications or activation of pathways like MAPK/ERK.[3]
Troubleshooting Guides
This section provides guidance on how to investigate the potential resistance mechanisms described above.
Problem: My cell line has developed resistance to this compound, as confirmed by a rightward shift in the dose-response curve.
Troubleshooting Workflow:
Caption: A decision tree to guide the investigation of this compound resistance.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines by continuous exposure to escalating concentrations of the drug.[9][10][11]
Materials:
-
Parental cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10-IC20 of the parental line.
-
Maintain the culture until the cells reach approximately 80% confluency.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Continue to culture the cells until they adapt to the new concentration and resume a normal growth rate.
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller dose increase.
-
-
Repeat and Monitor:
-
Repeat the dose escalation process incrementally.
-
At each stable concentration, it is advisable to cryopreserve a stock of the cells.
-
Periodically determine the IC50 of the resistant population to monitor the level of resistance.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
Culture the resistant cells in the presence of the final this compound concentration for several passages to ensure stability.
-
Cell Viability and IC50 Determination
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability and determine the IC50 as described for the MTT assay.
Western Blotting for Key Pathway Proteins
This protocol allows for the analysis of protein expression and phosphorylation status.[12][13][14][15]
Procedure:
-
Sample Preparation:
-
Treat parental and this compound resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., CDK9, p-RNAPII Ser2, Mcl-1, c-Myc, ABCB1, ABCG2, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression
This method is used to quantify the mRNA levels of ABC transporters.[16][17][18][19][20]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from parental and this compound resistant cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for the target genes (e.g., ABCB1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.
-
CDK9 Kinase Activity Assay
This assay directly measures the enzymatic activity of CDK9.[5][8][21][22][23]
Principle: A common method involves an in vitro kinase reaction using recombinant CDK9/Cyclin T1, a specific substrate (e.g., a peptide containing the RNAPII CTD sequence), and ATP. The amount of phosphorylated substrate or consumed ATP is then quantified.
Procedure (Example using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing kinase assay buffer, the CDK9 substrate, and the this compound resistant or sensitive cell lysate (as a source of CDK9) or recombinant CDK9.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Convert the ADP generated during the kinase reaction to ATP by adding Kinase Detection Reagent.
-
Measure the newly synthesized ATP as a luminescent signal. The signal intensity is proportional to the CDK9 kinase activity.
ABC Transporter Efflux Assay
This functional assay measures the ability of cells to efflux fluorescent substrates of ABC transporters.[24][25][26][27]
Principle: Cells are loaded with a fluorescent substrate (e.g., Rhodamine 123 for ABCB1). The rate of fluorescence decrease upon removal of the substrate from the medium is a measure of efflux activity.
Procedure:
-
Harvest parental and this compound resistant cells and resuspend them in a suitable buffer.
-
Load the cells with Rhodamine 123 at a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in pre-warmed medium with or without an ABC transporter inhibitor (e.g., Verapamil for ABCB1).
-
Incubate at 37°C and take samples at different time points (e.g., 0, 30, 60, 90 minutes).
-
Measure the intracellular fluorescence of the cells by flow cytometry.
-
A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux activity. This effect should be reversible in the presence of a specific inhibitor.
Signaling Pathway Diagram
Caption: The CDK9 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 10 | - |
| This compound Resistant | 250 | 25 |
Table 2: Example of qPCR Data for ABC Transporter Expression
| Gene | Parental (Relative Expression) | This compound Resistant (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 15.2 | 15.2 |
| ABCG2 | 1.0 | 8.7 | 8.7 |
| GAPDH | 1.0 | 1.0 | 1.0 |
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. researchhub.com [researchhub.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ch.promega.com [ch.promega.com]
- 5. promega.com [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. westernblot.cc [westernblot.cc]
- 15. westernblot.cc [westernblot.cc]
- 16. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 27. agilent.com [agilent.com]
interpreting unexpected phenotypes with NVP-2
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals using the novel kinase inhibitor, NVP-2. This compound is a potent and selective inhibitor of Kinase X, a critical component of the MAP Kinase signaling pathway. While this compound has been developed for high specificity, unexpected phenotypes can arise during experimentation.[1] This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret and validate your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity at concentrations where this compound should be selective for Kinase X. Why is this happening?
A1: Unexpected cytotoxicity is a common issue with small molecule inhibitors and can stem from several sources.[2] The most likely causes are:
-
Off-target effects: this compound might be inhibiting other kinases or proteins essential for cell survival.[2][3] Even highly selective inhibitors can engage other targets at higher concentrations.[2]
-
Cell line-specific sensitivity: The genetic background and expression levels of on- and off-target proteins can vary significantly between cell lines, leading to different toxicological responses.[4]
-
Compound solubility or stability issues: Poor solubility can lead to compound precipitation and non-specific toxicity. Degradation of the compound could also produce toxic byproducts.
To investigate this, we recommend performing a dose-response cell viability assay and correlating it with on-target inhibition via Western blot.
Q2: My results show modulation of a signaling pathway thought to be independent of Kinase X. What is the likely cause?
A2: This observation strongly suggests either off-target activity or complex biological crosstalk.
-
Inhibition of an unknown off-target kinase: this compound could be inhibiting another kinase that is a key regulator in the unexpected pathway.[4]
-
Pathway crosstalk and feedback loops: Inhibiting Kinase X can trigger compensatory signaling through other pathways.[5] For example, blocking one pathway can relieve negative feedback on another, leading to its paradoxical activation.[5][6]
A broad kinase selectivity profile and phosphoproteomic analysis can help identify unintended targets and pathway alterations.[4][7]
Q3: The phenotype I observe with this compound is different from what is reported for other Kinase X inhibitors or with Kinase X gene knockdown (e.g., CRISPR/siRNA). How should I interpret this?
A3: Discrepancies between a small molecule inhibitor and genetic perturbations are often indicative of off-target effects.[3] While genetic methods directly test the function of the target protein, inhibitors can affect multiple proteins.[2][3] If the phenotype persists after knocking out the intended target, it strongly implies the effect is mediated by one or more off-targets.[3] It is also possible that this compound has a unique polypharmacology, where its therapeutic effect is a result of engaging multiple targets.[6]
Q4: What is the best strategy to confirm if my unexpected phenotype is due to an off-target effect?
A4: A multi-step validation approach is recommended:
-
Confirm Target Engagement: Use an assay like a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Kinase X in your cells at the concentrations used.[2]
-
Use Orthogonal Methods: Compare the this compound-induced phenotype with that from a structurally unrelated Kinase X inhibitor and with Kinase X knockdown/knockout.[2][8]
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][9][10] This is the most direct way to uncover unintended targets.
-
Rescue Experiments: In a Kinase X knockout background, the on-target effects of this compound should be nullified. If the unexpected phenotype persists, it is definitively off-target.[2][3]
Troubleshooting Guides
Problem: Unexpected Cytotoxicity
This guide provides a structured approach to troubleshooting unexpected cell death when using this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Workflow for diagnosing unexpected cytotoxicity.
Summary of Potential Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
|---|---|---|
| Off-Target Kinase Inhibition | Conduct a broad kinase selectivity screen (kinome profiling) at 10x the on-target IC50.[4] | Identification of off-target kinases that may mediate cytotoxicity. |
| Non-Kinase Off-Target Effect | Perform a target deconvolution study (e.g., chemical proteomics). | Identification of non-kinase binding partners responsible for the phenotype. |
| Compound Precipitation/Toxicity | Visually inspect media for precipitate. Test a structurally similar but inactive control compound. | Determine if toxicity is due to the chemical scaffold itself and not target inhibition. |
| Cell Line Specificity | Test this compound in multiple cell lines with varying Kinase X expression/dependency. | Correlation of cytotoxicity with the cellular context of the target pathway. |
Problem: Paradoxical Pathway Activation or Contradictory Signaling
This guide addresses situations where this compound treatment leads to the unexpected activation of signaling pathways (e.g., increased phosphorylation of ERK when inhibiting upstream Kinase X).
Signaling Pathway and Potential Off-Target Interaction
Caption: this compound's intended and potential off-target effects.
Summary of Potential Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
|---|---|---|
| Feedback Loop Activation | Perform a time-course Western blot to analyze phosphorylation of upstream and parallel pathway components (e.g., receptor kinases, other MAPKs).[5] | Reveal transient or sustained activation of feedback mechanisms upon Kinase X inhibition. |
| Off-Target Inhibition | Screen this compound against a kinome panel.[9][] | Identify specific off-target kinases whose inhibition could lead to the observed signaling changes. |
| Scaffold-Specific Activity | Use a structurally dissimilar Kinase X inhibitor as a control. | If the paradoxical effect is unique to this compound, it points to an off-target effect specific to its chemical structure. |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its intended target, Kinase X, and a panel of common off-target kinases. This illustrates how kinome profiling data can reveal potential sources of unexpected phenotypes.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Pathway | Potential Implication of Inhibition |
|---|---|---|---|
| Kinase X | 5 | MAP Kinase | On-Target |
| Kinase Y | 85 | Cell Cycle | Off-target effects on cell proliferation. |
| Kinase Z | 250 | PI3K/Akt | Potential for crosstalk and unexpected signaling.[5] |
| SRC | >10,000 | Src Family | Highly selective against this common off-target. |
| VEGFR2 | 8,500 | Angiogenesis | Low likelihood of affecting angiogenesis pathways. |
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability and is useful for determining the cytotoxic IC50 of this compound.[12][13]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS).[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[12]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[14]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[12][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[13][15] Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the semi-quantitative analysis of specific proteins and their phosphorylation status to assess on-target and off-target signaling effects of this compound.[16][17]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[18][19]
-
Primary antibodies (e.g., anti-p-Kinase X, anti-total-Kinase X, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[18] Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18][19]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19] Analyze band intensities to compare protein levels and phosphorylation status across treatments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 8. benchchem.com [benchchem.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
NVP-2 Washout Experiment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing NVP-2 washout experiments. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action is to block the kinase activity of the CDK9/cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb).[2] This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2, which is a critical step for the transition from transcriptional initiation to productive elongation.[2][3][4] As a result, this compound effectively halts the transcription of many genes, particularly those with short-lived mRNA and protein products, such as the anti-apoptotic protein MCL-1 and the oncogene MYC.[1][5]
Q2: What is the purpose of a washout experiment?
A washout experiment is designed to assess the reversibility and duration of a drug's effect after it has been removed from the experimental system. For an inhibitor like this compound, a washout experiment helps determine how quickly the cellular processes affected by the drug (e.g., transcription, cell proliferation, apoptosis) return to their baseline levels once the inhibitor is no longer present. This provides insights into the compound's binding kinetics and the cell's ability to recover.
Q3: What are the key downstream effects of this compound treatment that can be monitored in a washout experiment?
Key downstream effects to monitor after this compound treatment and washout include:
-
Phosphorylation of RNA Polymerase II: A primary marker is the phosphorylation of the Serine 2 residue on the C-terminal domain of RNAP II (p-RNAPII Ser2). Inhibition by this compound leads to a rapid decrease in p-RNAPII Ser2 levels, and its recovery is a direct indicator of the cessation of this compound activity.[5][6]
-
Cell Viability and Proliferation: this compound has anti-proliferative effects. Monitoring cell viability and proliferation after washout can indicate whether the cells can resume normal growth.
-
Apoptosis Markers: this compound induces apoptosis.[5] Key markers to assess include Caspase-3/7 activation, PARP cleavage, and Annexin V staining.[5][7] The reversal of these apoptotic signals after washout is a critical readout.
Q4: How can I verify the complete removal of this compound after the washout procedure?
Verifying the complete removal of the compound is crucial for the interpretation of washout experiment results. An effective method is to perform a supernatant transfer experiment. After the final wash, collect the supernatant and transfer it to a fresh culture of untreated cells. If the "washout" supernatant has no effect on the fresh cells, it indicates that the washout procedure was successful in removing the drug from the media.[8] For more quantitative analysis, analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect any residual this compound in the culture medium or cell lysates, although this is often not necessary for routine cell-based assays.[5]
Experimental Protocols
Detailed Protocol for this compound Washout Experiment in Suspension Cells (e.g., MOLT4)
This protocol is based on established methods for assessing the effects of this compound following its removal.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Suspension cell line (e.g., MOLT4)
-
Reagents for downstream analysis (e.g., cell viability assay kit, apoptosis assay kit, antibodies for western blotting)
Procedure:
-
Cell Seeding: Seed cells at a density that will not lead to overgrowth during the entire experiment (e.g., 0.5 x 10^6 cells/mL).
-
This compound Treatment: Treat cells with 250 nM this compound for 6 hours. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Washout:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Gently aspirate the supernatant containing this compound.
-
Resuspend the cell pellet in pre-warmed, fresh cell culture medium.
-
Repeat the centrifugation and resuspension steps for a total of three washes to ensure complete removal of this compound.
-
-
Post-Washout Incubation: After the final wash, resuspend the cells in fresh, pre-warmed medium and re-plate them. Culture the cells for the desired time points (e.g., 0, 6, 12, 24, 48, 66 hours) post-washout.
-
Downstream Analysis: At each time point, harvest the cells to assess various parameters such as cell viability, apoptosis, and protein expression levels (e.g., p-RNAPII Ser2, cleaved PARP) by appropriate methods like flow cytometry or western blotting.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Washout (Persistent Drug Effect) | - Insufficient number of washes. - High non-specific binding of this compound to cells or plasticware. - Cellular uptake and slow efflux of this compound. | - Increase the number of washes from three to five. - Increase the volume of the wash medium. - Include a brief incubation (1-5 minutes) during each wash step before centrifugation.[5] - To reduce non-specific binding, consider adding a low concentration of a non-denaturing detergent (e.g., 0.01% Tween-20) or a protein like BSA to the wash buffer (test for cell compatibility first).[5] - Perform a supernatant transfer experiment to confirm washout efficiency.[8] |
| High Variability in Results Between Replicates | - Inconsistent cell numbers at the start of the experiment. - Incomplete or inconsistent washing between samples. - Pipetting errors during reagent addition or cell handling. | - Ensure accurate cell counting and seeding. - Standardize the washout procedure for all samples, ensuring equal wash volumes and durations. - Use calibrated pipettes and ensure thorough but gentle mixing of cell suspensions. |
| Cell Death or Stress After Washing | - Use of cold wash buffer causing thermal shock. - Osmotic stress from an inappropriate wash solution. - Mechanical stress from vigorous pipetting or centrifugation. | - Pre-warm all solutions (PBS, media) to 37°C before use.[5] - Use an isotonic wash buffer like PBS to prevent osmotic shock.[5] - Handle cells gently during resuspension and centrifugation. Use a lower centrifugation speed if necessary. |
| Unexpectedly Slow Recovery of Cellular Markers (e.g., p-RNAPII) | - The biological process has a naturally slow recovery rate. - Incomplete washout (see above). - The initial this compound treatment induced a terminal cellular state (e.g., irreversible commitment to apoptosis). | - Extend the post-washout time course to observe the full recovery kinetics. - Confirm complete washout using the recommended methods. - Analyze early apoptosis markers (e.g., Annexin V) at the time of washout to determine the proportion of cells already committed to apoptosis. |
Data Presentation
Table 1: Quantitative Effects of this compound With and Without Washout
| Parameter | No Washout (72h treatment) | Washout (6h treatment, 66h recovery) | Cell Line | This compound Concentration |
| Cell Viability (% of Control) | Significantly Reduced | Partially Recovered | MOLT4 | 250 nM |
| Apoptosis (Annexin V Positive Cells) | ~100% | Significantly Reduced | MOLT4 | 250 nM |
| p-RNAPII Ser2 Levels | Markedly Decreased | Expected to Recover Over Time | HCT116 | 250 nM |
| Cleaved PARP | Increased | Reduced Compared to No Washout | MOLT4 | 250 nM |
Data compiled from studies on MOLT4 and HCT116 cells.[5][6]
Mandatory Visualization
Diagrams
Caption: this compound inhibits the CDK9/Cyclin T1 complex (P-TEFb).
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of RNA polymerase II phosphorylation by a viral interferon antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Distinct Cdk9-phosphatase switches act at the beginning and end of elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing NVP-2-Induced Cellular Stress
Welcome to the technical support center for NVP-2, a potent and selective CDK9 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cellular stress during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation. This leads to a global decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.
Q2: What are the expected cellular effects of this compound treatment?
A2: The primary and intended effect of this compound is the induction of apoptosis in target cells. This is typically characterized by:
-
Inhibition of cell proliferation.
-
Cleavage of PARP (Poly ADP-ribose polymerase).
-
Activation of Caspase-3.
-
Downregulation of anti-apoptotic proteins such as Mcl-1.
Q3: Besides apoptosis, can this compound induce other forms of cellular stress?
A3: Yes, as a class effect of selective CDK9 inhibitors, this compound may also induce other forms of cellular stress, including:
-
Oxidative Stress: Inhibition of CDK9 can lead to mitochondrial defects and the generation of Reactive Oxygen Species (ROS)[1].
-
Unfolded Protein Response (UPR): CDK9 inhibition has been shown to activate the UPR, evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increased expression of CHOP (C/EBP homologous protein)[1].
Q4: How can I be sure that the observed cellular stress is an on-target effect of this compound?
A4: To confirm that the observed stress is due to CDK9 inhibition, you can perform several control experiments:
-
Use a structurally different CDK9 inhibitor: If a different selective CDK9 inhibitor produces a similar phenotype, it is more likely an on-target effect.
-
siRNA/shRNA knockdown of CDK9: Compare the cellular phenotype induced by this compound with that of cells where CDK9 has been genetically knocked down.
-
Rescue experiment: If a drug-resistant mutant of CDK9 is available, its overexpression should rescue the phenotype if the effect is on-target.
Troubleshooting Guides
Issue 1: Excessive or premature apoptosis in control cell lines.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration and titrate up. | Identification of a concentration that induces apoptosis in the target cells with minimal effect on control cells within the desired timeframe. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a solvent-only control. | No significant apoptosis is observed in the solvent-only control group. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to transcriptional inhibition. Consider using a less sensitive control cell line or reducing the treatment duration. | Reduced apoptosis in the control cell line while still observing the desired effect in the experimental cells. |
Issue 2: High levels of oxidative stress observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct induction by this compound | Co-treat cells with an antioxidant such as N-acetylcysteine (NAC). | A reduction in ROS levels and potentially a decrease in off-target cellular damage. |
| Secondary effect of apoptosis | Measure ROS levels at earlier time points before significant apoptosis occurs. | Determine if oxidative stress precedes or is a consequence of apoptosis. |
| Culture conditions | Ensure standard and consistent cell culture conditions, as factors like high glucose can exacerbate oxidative stress. | Minimized baseline oxidative stress, allowing for a clearer assessment of this compound's direct effect. |
Issue 3: Activation of the Unfolded Protein Response (UPR).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-target effect of CDK9 inhibition | Co-treat with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to alleviate ER stress. | Reduced UPR activation markers (e.g., phosphorylated eIF2α, spliced XBP1, CHOP expression) and potentially increased cell viability in non-target cells. |
| Protein synthesis overload | If using an inducible expression system, ensure the level of protein expression is not overwhelming the ER folding capacity. | A more controlled experimental system where the effects of this compound on the UPR can be more accurately assessed. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Western Blot
-
Cell Treatment: Plate cells at a suitable density and treat with this compound at the desired concentration and for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against PARP, cleaved Caspase-3, and Mcl-1. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining:
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Add a solution of a ROS-sensitive fluorescent probe (e.g., 5 µM CellROX™ Green or 10 µM DCFDA) in PBS to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX™ Green and DCFDA).
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Protocol 3: Analysis of Unfolded Protein Response (UPR) Activation
-
Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.
-
Western Blotting for UPR Markers:
-
Perform Western blotting as described in Protocol 1.
-
Use primary antibodies against key UPR markers:
-
Phospho-eIF2α (Ser51) and total eIF2α
-
CHOP (GADD153)
-
ATF4
-
GRP78 (BiP)
-
-
-
XBP1 mRNA Splicing Assay (RT-PCR):
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the XBP1 transcript using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The spliced (active) form of XBP1 will migrate faster than the unspliced form.
-
Visualizations
Caption: Mechanism of this compound induced apoptosis via CDK9 inhibition.
Caption: Troubleshooting workflow for this compound-induced cellular stress.
Caption: Signaling pathways affected by this compound treatment.
References
NVP-2 batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of the selective CDK9 inhibitor, NVP-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Its primary mechanism of action is the inhibition of the CDK9/CycT1 complex, a key component of the positive transcription elongation factor b (P-TEFb).[2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is crucial for the transition from paused to productive transcriptional elongation.[2][4] This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, ultimately inducing apoptosis in sensitive cancer cell lines.[3][5]
Q2: What are the common sources of batch-to-batch variability in small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can stem from several factors during manufacturing and handling. These can include minor differences in purity, the presence of trace impurities or enantiomers, variations in crystalline structure (polymorphism), and differences in solubility.[6][7] Improper storage and handling, such as exposure to light, moisture, or repeated freeze-thaw cycles, can also lead to degradation of the compound and contribute to variability.[1]
Q3: How can I ensure the quality and consistency of the this compound I am using?
It is crucial to obtain this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch. The CoA should include information on purity (typically determined by HPLC), identity (confirmed by NMR and mass spectrometry), and solubility.[1] Whenever possible, it is advisable to purchase a single, larger batch of this compound to be used for a complete set of experiments to minimize variability.
Q4: What is the recommended method for preparing this compound stock solutions?
This compound is typically soluble in DMSO and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Note that moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency of this compound across experiments.
This is a common issue that can be caused by batch-to-batch variability, improper storage, or experimental inconsistencies.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Check the Certificate of Analysis (CoA): Compare the purity and other specifications of the different batches you have used.
-
Proper Storage: Ensure the compound has been stored correctly at -20°C in a desiccated environment. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]
-
Solubility Issues: After dilution in aqueous media, visually inspect for any precipitation. Inconsistent solubility can significantly impact the effective concentration.
-
-
Standardize Experimental Protocol:
-
Cell Density: Ensure the same cell seeding density is used for every experiment, as this can influence the apparent IC50 value.
-
Incubation Time: Use a consistent incubation time with this compound. For proliferation assays, a 72-hour incubation is often used.[1]
-
Assay Method: Use the same viability assay (e.g., CellTiter-Glo®, MTT) and ensure the readout is within the linear range of the assay.
-
-
Perform a Dose-Response Curve with a Reference Batch:
-
If you have a batch of this compound that has previously shown consistent results, use it as a reference standard in parallel with the new batch. This will help determine if the issue lies with the new batch or the experimental setup.
-
Data Comparison Table for IC50 Values:
| Batch ID | Purity (from CoA) | Storage Conditions | Cell Line | Seeding Density (cells/well) | Incubation Time (h) | IC50 (nM) |
| Batch A | 99.5% | -20°C, single-use aliquots | MOLT-4 | 5,000 | 72 | 9 |
| Batch B | 99.2% | -20°C, multiple freeze-thaws | MOLT-4 | 5,000 | 72 | 25 |
| Batch C | 99.6% | -20°C, single-use aliquots | MV4-11 | 10,000 | 72 | 15 |
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a freshly thawed stock solution.
-
Treatment: Add the desired final concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).[1]
Issue 2: Variable effects on downstream signaling pathways (e.g., inconsistent reduction in RNAP II phosphorylation).
Discrepancies in the inhibition of downstream targets can point to issues with this compound activity or cellular response.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Western Blotting: Perform a time-course and dose-response experiment to assess the phosphorylation of RNA Polymerase II at Serine 2 (p-RNAP II Ser2), a direct downstream target of CDK9.[8] Also, analyze the expression of downstream proteins like MCL-1 and MYC.[3]
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. For phosphorylation studies, also show the total protein levels of the target (e.g., total RNAP II).
-
-
Cellular Factors:
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times, which can lead to genetic drift and altered signaling responses.
-
Cell Cycle Synchronization: If the experimental model is sensitive to cell cycle state, consider synchronizing the cells before treatment.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for this compound variability.
Experimental Protocol: Western Blotting for p-RNAP II Ser2
-
Cell Lysis: Treat cells with varying concentrations of this compound for a defined period (e.g., 6 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-RNAP II Ser2 and total RNAP II overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize the p-RNAP II Ser2 signal to the total RNAP II signal.[3]
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits CDK9, blocking transcriptional elongation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaether.com [zaether.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors: NVP-2 vs. AZD4573 vs. SNS-032
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology, primarily due to its essential role in regulating transcriptional elongation of genes frequently overexpressed in cancer, including anti-apoptotic proteins like MCL-1. This guide provides a detailed comparison of three prominent CDK9 inhibitors: NVP-2, AZD4573, and SNS-032 (also known as BMS-387032), offering a comprehensive overview of their biochemical potency, cellular activity, and preclinical efficacy.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound, AZD4573, and SNS-032, providing a clear comparison of their performance as CDK9 inhibitors.
| Parameter | This compound | AZD4573 | SNS-032 (BMS-387032) |
| CDK9 IC50 | <0.514 nM[1][2][3][4][5] | <3 nM[6] (<4 nM[7][8]) | Potent inhibitor of CDK9[9][10][11] |
| Other CDK Inhibition | CDK1/CycB (584 nM), CDK2/CycA (706 nM), CDK16/CycY (605 nM)[2][3] | >10-fold selectivity against other CDKs[6] | Potent inhibitor of CDK2 and CDK7[9][10][11] |
| Cellular Potency (EC50/GI50) | MOLT4 (IC50 = 9 nM)[12]; Hematological cancers (median caspase EC50 = 30 nM, GI50 = 11 nM)[6] | Hematological cancers (median caspase EC50 = 30nM, GI50 = 11nM)[6]; MV4-11 (caspase activation EC50 = 13.7 nM)[7][8] | RPMI-8226 (IC90 = 0.25 - 0.30 µM)[11] |
| Primary Mechanism of Action | ATP-competitive inhibition of CDK9 kinase activity[1][2][3] | Selective, ATP-competitive inhibition of CDK9[6][13][14] | Inhibition of CDK2, CDK7, and CDK9[9][10][11] |
| Downstream Effects | Decreased phosphorylation of RNA Polymerase II (RNAP II) CTD Ser2[1][12][15] | Rapid decrease in pSer2-RNAPII, loss of MCL-1 and MYC mRNA and protein[6][13][16] | Dephosphorylation of RNAP II CTD Ser2 and Ser5, reduction of Mcl-1 and XIAP[9][10] |
| Therapeutic Area Focus | Solid tumors and hematological malignancies[1][15] | Hematological malignancies[6][13][14] | Breast cancer, hematological malignancies (CLL, MM), neuroblastoma[9][10][17] |
| Clinical Development Status | Preclinical[1][15] | Phase I/II clinical trials (NCT03263637, NCT05140382)[13][14][18] | Phase I clinical trials completed (NCT00446342, NCT00292864)[5] |
In-Depth Analysis of Inhibitor Performance
This compound: The Highly Potent and Selective Probe
This compound stands out for its exceptional potency, with a sub-nanomolar IC50 value for CDK9.[1][2][3][4][5] It is a highly selective, ATP-competitive inhibitor, demonstrating significantly less activity against other CDKs and a broad panel of kinases.[5] This high selectivity makes this compound a valuable tool for dissecting the specific roles of CDK9 in cellular processes. In cellular assays, this compound effectively inhibits the proliferation of various cancer cell lines, particularly those of hematological origin, by inducing apoptosis.[3][12] Its primary mechanism involves the inhibition of CDK9 kinase activity, leading to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at Serine 2, a critical step for transcriptional elongation.[1][12][15]
AZD4573: A Clinical Candidate for Hematological Malignancies
AZD4573 is a potent and highly selective CDK9 inhibitor that has advanced into clinical trials for the treatment of hematological cancers.[13][14][18] It exhibits an IC50 in the low nanomolar range for CDK9 and demonstrates excellent selectivity over other kinases, including other members of the CDK family.[6] The mechanism of action of AZD4573 involves the suppression of MCL-1, a key anti-apoptotic protein, through the inhibition of CDK9-mediated transcription.[13][16] This leads to the rapid induction of apoptosis in a broad range of hematological cancer models.[13][14] Preclinical studies have shown that transient exposure to AZD4573 is sufficient to induce cell death, and it has demonstrated significant antitumor activity in both in vitro and in vivo models of leukemia and lymphoma.[13][18]
SNS-032 (BMS-387032): A Multi-Kinase Inhibitor with Broad Antitumor Activity
SNS-032, initially identified as a CDK2 inhibitor, was later found to be a potent inhibitor of CDK7 and CDK9 as well.[9][10][11] This multi-kinase activity contributes to its ability to block both cell cycle progression and transcription.[11] By inhibiting CDK7 and CDK9, SNS-032 leads to the dephosphorylation of RNAP II and a subsequent decrease in the levels of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis.[9][10] SNS-032 has demonstrated efficacy against a variety of cancer types, including breast cancer, chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and neuroblastoma, in both preclinical and early clinical settings.[9][10][17]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CDK9 Signaling Pathway and Inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | Apoptosis | TargetMol [targetmol.com]
- 4. This compound (NVP2) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
A Comparative Guide to the Efficacy of NVP-2 and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cyclin-dependent kinase (CDK) inhibitors, NVP-2 and flavopiridol (B1662207). The information is curated from preclinical studies to assist in research and drug development decisions.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide focuses on two CDK inhibitors: flavopiridol, a broad-spectrum inhibitor, and this compound, a highly selective CDK9 inhibitor. Understanding their distinct efficacy profiles is essential for their potential application in oncology.
Flavopiridol (also known as alvocidib) is a synthetic flavonoid that acts as a competitive inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][2] Its broad activity leads to both cell cycle arrest and inhibition of transcription.[1][3] In contrast, this compound is a potent and selective ATP-competitive inhibitor of CDK9.[1][4] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the elongation phase of transcription by phosphorylating RNA Polymerase II (RNAPol II).[3][5] By selectively targeting CDK9, this compound primarily functions to suppress transcription.[4]
Quantitative Comparison of Efficacy
The following tables summarize the in vitro efficacy of this compound and flavopiridol from various studies. It is important to note that the experimental conditions may vary between studies.
Table 1: Comparison of Biochemical Inhibitory Activity (IC50)
| Target | This compound (nM) | Flavopiridol (nM) |
| CDK9/CycT | 0.514 [4] | 2.5 - 3 [6] |
| CDK1/CycB | 584[7] | 30[8] |
| CDK2/CycA | 706[7] | 170[8] |
| CDK4/CycD1 | >10,000 | 100[8] |
| CDK7/CycH | >10,000[7] | 875[8] |
| DYRK1B | 350[1] | Not Reported |
Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | This compound (nM) | Flavopiridol (nM) |
| MOLT4 | Acute Lymphoblastic Leukemia | 9[7] | Not Directly Reported |
| HCT116 | Colon Carcinoma | Not Reported | 13[8] |
| A2780 | Ovarian Carcinoma | Not Reported | 15[8] |
| PC3 | Prostate Cancer | Not Reported | 10[8] |
| Mia PaCa-2 | Pancreatic Cancer | Not Reported | 36[8] |
| Germ Cell Tumor Lines | Germ Cell Tumor | Not Reported | 60 - 70[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and flavopiridol and a general workflow for their comparative evaluation.
Caption: Mechanism of action of this compound and flavopiridol.
Caption: General workflow for comparing the efficacy of this compound and flavopiridol.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and flavopiridol against various CDKs.
Methodology:
-
Reagents and Materials: Recombinant human CDK/cyclin complexes, ATP, substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNAPol II), kinase assay buffer, 96-well plates, and a microplate reader.
-
Procedure: a. Prepare serial dilutions of this compound and flavopiridol in DMSO. b. In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate peptide in the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction and measure the kinase activity using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based ATP detection assay. f. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10]
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the anti-proliferative effects of this compound and flavopiridol on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or flavopiridol for a specified duration (e.g., 72 hours).[4]
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[4][11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[4][10]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and flavopiridol.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or flavopiridol at specified concentrations for a defined period (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to compare the apoptotic effects of the two compounds.
Western Blot for Phosphorylated RNA Polymerase II
Objective: To determine the effect of this compound and flavopiridol on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNAPol II Ser2), a direct marker of CDK9 activity.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or flavopiridol for a short duration (e.g., 2-6 hours).[10] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against p-RNAPol II (Ser2) and total RNAPol II (as a loading control). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-RNAPol II Ser2, normalized to total RNAPol II.[13][14]
Conclusion
This compound and flavopiridol represent two distinct approaches to targeting CDK-driven processes in cancer. This compound offers high selectivity for CDK9, leading to potent transcriptional inhibition with potentially fewer off-target effects related to cell cycle CDKs. Flavopiridol, with its broader CDK inhibition profile, impacts both transcription and cell cycle progression. The choice between these inhibitors will depend on the specific therapeutic strategy and the molecular characteristics of the cancer being targeted. The experimental protocols provided in this guide offer a framework for the direct and objective comparison of these and other CDK inhibitors in a research setting.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Induction of apoptosis by flavopiridol unrelated to cell cycle arrest in germ cell tumour derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wjpls.org [wjpls.org]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validating NVP-2 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NVP-2, a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other known CDK inhibitors.[1] It includes experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in assessing the on-target effects of this compound in a cellular context.
Introduction to this compound and its Target: CDK9
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9, a critical kinase involved in the regulation of transcriptional elongation.[1] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2), an event that is crucial for the release of paused RNAPII and the transition into productive gene transcription.[2] By inhibiting CDK9, this compound effectively blocks this process, leading to a global decrease in transcription, particularly of genes with short-lived mRNAs, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1.[3][4] This mechanism underlies the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer cell lines.
Comparative Analysis of CDK9 Inhibitors
The selectivity of a kinase inhibitor is a crucial factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity (IC50 values) of this compound in comparison to other commonly used CDK inhibitors. This compound exhibits exceptional potency for CDK9 and a high degree of selectivity against other CDKs.
| Kinase Target | This compound (IC50) | Flavopiridol (Alvocidib) (IC50/Ki) | SNS-032 (BMS-387032) (IC50) | THZ1 (IC50) |
| CDK9/CycT1 | 0.514 nM [1][5] | ~3 nM (Ki) [6] | 4 nM [3][7] | N/A |
| CDK1/CycB | >1,000-fold selectivity vs CDK9[8] | 30 nM[9] | 480 nM[7][10] | N/A |
| CDK2/CycA | >1,000-fold selectivity vs CDK9[8] | 170 nM[9] | 38 nM[7][10] | N/A |
| CDK4/CycD1 | N/A | 100 nM[9] | 925 nM[7][10] | N/A |
| CDK7/CycH | >10 µM[11] | 110-300 nM[6] | 62 nM[3][7] | 3.2 nM[12] |
| CDK12 | N/A | N/A | N/A | Inhibits[12] |
| CDK13 | >90% binding[11] | N/A | N/A | Inhibits[12] |
| DYRK1B | 350 nM[11] | N/A | N/A | N/A |
Experimental Protocols for Validating this compound On-Target Effects
This section provides detailed methodologies for key experiments to confirm that the observed cellular effects of this compound are a direct consequence of CDK9 inhibition.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the results to determine the IC50 value for cell proliferation.
Western Blotting for Target Engagement and Downstream Effects
This technique is used to detect changes in the phosphorylation status of direct and indirect targets of CDK9.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNAPII CTD Ser2
-
Total RNAPII
-
c-Myc
-
MCL-1
-
Cleaved PARP
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of RNAPII at Ser2, and a subsequent reduction in the protein levels of c-Myc and MCL-1. An increase in cleaved PARP and cleaved Caspase-3 would indicate the induction of apoptosis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that directly assesses the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15]
Protocol:
-
Cell Treatment: Treat intact cells with this compound (at a concentration expected to be saturating, e.g., 1 µM) or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three cycles of freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK9 in each sample by Western blotting using a CDK9-specific antibody.
-
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CDK9 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples confirms direct target engagement.[15]
Visualizing the Molecular Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the CDK9 signaling pathway and the experimental workflow for validating this compound's on-target effects.
Caption: CDK9 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Workflow for Validating this compound On-Target Effects in Cells.
Conclusion
The validation of on-target effects is a critical step in the characterization of any small molecule inhibitor. For this compound, a highly selective and potent CDK9 inhibitor, a combination of cellular proliferation assays, Western blotting for downstream signaling events, and direct target engagement assays like CETSA provides a robust framework for confirming its mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute experiments aimed at validating the on-target effects of this compound in their specific cellular models. The high selectivity of this compound, as highlighted in the comparative data, makes it a valuable tool for dissecting the biological functions of CDK9 in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ch.promega.com [ch.promega.com]
- 14. bio-rad.com [bio-rad.com]
- 15. annualreviews.org [annualreviews.org]
NVP-2 vs. Genetic Knockdown of CDK9: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor NVP-2 and genetic knockdown techniques for the study of Cyclin-Dependent Kinase 9 (CDK9). This analysis is supported by experimental data to inform the selection of the most appropriate method for specific research applications.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1][2][3] This central role in gene expression has made CDK9 a compelling target in various diseases, particularly cancer, where transcriptional addiction is a common feature.[4][5] Researchers employ two primary strategies to interrogate CDK9 function: pharmacological inhibition and genetic knockdown. This guide compares a highly potent and selective CDK9 inhibitor, this compound, with genetic knockdown approaches (e.g., siRNA, shRNA), providing a framework for understanding their respective advantages and limitations.
Mechanism of Action
This compound: this compound is a potent and selective ATP-competitive inhibitor of CDK9.[6][7] It binds to the ATP-binding pocket of CDK9, preventing the transfer of phosphate (B84403) to its substrates, most notably Serine 2 of the RNAPII C-terminal domain.[4] This inhibition of CDK9's kinase activity leads to a global suppression of transcriptional elongation, particularly affecting genes with short-lived mRNAs, such as the proto-oncogene MYC and the anti-apoptotic factor MCL-1.[6][8] this compound exhibits sub-nanomolar potency against CDK9 and high selectivity over other kinases, making it a precise tool for studying CDK9 function.[1][6]
Genetic Knockdown of CDK9: Genetic knockdown of CDK9, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), results in the degradation of CDK9 mRNA. This leads to a reduction in the total cellular levels of the CDK9 protein.[5][9] Consequently, the overall kinase activity of CDK9 is diminished due to the reduced abundance of the enzyme. This approach offers high specificity for CDK9, assuming the siRNA/shRNA sequences are designed to avoid off-target effects.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and CDK9 knockdown. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, these tables compile data from different studies.
Table 1: Effect on Cell Viability (IC50)
| Method | Cell Line | IC50 | Citation |
| This compound | MOLT4 (Leukemia) | 9 nM | [1][6] |
| This compound | SET-2 (sAML) | More potent than BAY-1143572 | [4] |
| This compound | HEL92.1.7 (sAML) | More potent than BAY-1143572 | [4] |
| CDK9 siRNA | AN3CA (Endometrial Cancer) | Dose-dependent decrease | [10] |
| CDK9 siRNA | SPAC1S (Endometrial Cancer) | Dose-dependent decrease | [10] |
| CDK9 siRNA | SKOV3 (Ovarian Cancer) | Dose-dependent inhibition | [9] |
| CDK9 siRNA | OVCAR8 (Ovarian Cancer) | Dose-dependent inhibition | [9] |
Table 2: Induction of Apoptosis
| Method | Cell Line | Assay | Result | Citation |
| This compound | MOLT4 (Leukemia) | Annexin V | ~100% Annexin V positive | [6] |
| This compound | SET-2 (sAML) | Apoptosis Assay | Dose-dependent induction | [4] |
| CDK9 siRNA | Kasumi-1 (AML) | Morphology, Cleaved Caspase-3 | Induced apoptosis | [5] |
| CDK9 siRNA | U937 (AML) | Morphology, Cleaved Caspase-3 | Induced apoptosis | [5] |
Table 3: Effect on Downstream Targets
| Method | Target | Cell Line | Effect | Citation |
| This compound | p-RNAPII (Ser2) | SET-2, HEL92.1.7 | Decreased | [4] |
| This compound | MCL-1 | MOLT4, SET-2, HEL92.1.7 | Decreased protein | [4][6] |
| This compound | c-Myc | SET-2, HEL92.1.7 | Decreased protein | [4] |
| CDK9 siRNA | p-RNAPII (Ser2) | - | Decreased | [4] |
| CDK9 siRNA | MCL-1 | - | Decreased protein | [1] |
| CDK9 siRNA | c-Myc | Kasumi-1, U937 | Decreased protein | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
-
Treatment: Treat cells with varying concentrations of this compound or transfect with CDK9 siRNA and incubate for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which corresponds to the number of viable cells.
siRNA Transfection (Using Lipofectamine™ RNAiMAX)
-
Cell Plating: One day before transfection, seed cells in a 6-well plate in antibiotic-free medium to achieve 70-90% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute the desired amount of CDK9 siRNA (e.g., 50 nM final concentration) in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX in Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound or transfection with CDK9 siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Phospho-RNAPII (Ser2), MCL-1, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Quantitative RT-PCR (for MYC and MCL1 expression)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA samples.
-
qPCR Reaction: Prepare the qPCR reaction mix with a SYBR Green master mix, gene-specific primers for MYC, MCL1, and a housekeeping gene (e.g., GAPDH), and the cDNA template.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.[11]
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of CDK9. This compound offers the advantage of rapid, dose-dependent, and reversible inhibition of CDK9's kinase activity, making it suitable for studying the acute effects of CDK9 inhibition and for preclinical therapeutic evaluations.[4][6] Genetic knockdown provides a highly specific means to deplete the CDK9 protein, which is valuable for validating the on-target effects of inhibitors and for studying the long-term consequences of CDK9 loss.[5]
The choice between these two approaches will depend on the specific research question. For instance, to study the immediate transcriptional consequences of blocking CDK9's catalytic function, this compound is an excellent choice. To confirm that a phenotype observed with an inhibitor is indeed due to the targeting of CDK9, a genetic knockdown experiment is the gold standard. A combined approach, where findings from pharmacological inhibition are validated by genetic knockdown, will provide the most robust and comprehensive understanding of CDK9's role in biological processes.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK9 Inhibitors: NVP-2 versus Alvocidib (Flavopiridol) for Cross-Validation of Experimental Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Cyclin-Dependent Kinase 9 (CDK9) inhibitors: the highly selective NVP-2 and the broader-spectrum Alvocidib (Flavopiridol). This document offers supporting experimental data, detailed protocols for key assays, and visualizations to aid in the cross-validation of research findings related to CDK9 inhibition.
The inhibition of CDK9, a key regulator of transcriptional elongation, is a promising strategy in cancer therapy. This compound is a potent and highly selective ATP-competitive inhibitor of CDK9.[1][2][3][4] In contrast, Alvocidib, also known as Flavopiridol (B1662207), is a broader spectrum kinase inhibitor that also targets CDK9 among other cyclin-dependent kinases.[5][6] Understanding the similarities and differences in their biological effects is crucial for interpreting and cross-validating experimental outcomes.
Kinase Inhibition Profile
A direct comparison of the kinase inhibitory activity of this compound and Alvocidib highlights their distinct selectivity profiles. This compound demonstrates exceptional potency and selectivity for CDK9.[1][4] While it shows some activity against DYRK1B, the IC50 is significantly higher than for CDK9.[1][4] Alvocidib, on the other hand, inhibits a range of CDKs with IC50 values in the nanomolar range, making it a pan-CDK inhibitor.[5]
| Kinase | This compound IC50 (nM) | Alvocidib (Flavopiridol) IC50 (nM) |
| CDK9/CycT | < 0.514 [1][2][3] | 20-100 [5] |
| CDK1/CycB | 584[3] | 20-100[5] |
| CDK2/CycA | 706[3] | 20-100[5] |
| CDK4/CycD1 | - | 20-100[5] |
| CDK6 | - | 20-100[5] |
| CDK7 | >10,000[1] | ~875[5] |
| DYRK1B | 350[1] | - |
Cellular Effects: Proliferation and Apoptosis
Both this compound and Alvocidib have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The potency of these effects can vary depending on the cell type and the specific dependencies of the cancer on CDK9 activity.
| Cell Line | This compound IC50 (nM) for Proliferation | Alvocidib (Flavopiridol) IC50 (nM) for Proliferation |
| MOLT-4 (T-ALL) | 9[1] | - |
| Kasumi-1 (AML) | 10.02 (24h)[7][8] | - |
| U937 (AML) | 12.15 (24h)[7][8] | - |
| Hut78 (CTCL) | - | 94[9] |
| A549 (NSCLC) | - | Induces apoptosis at 100-500 nM[10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for comparing these inhibitors, the following diagrams are provided.
Caption: CDK9 inhibition signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Cell Proliferation Assay (MTS/CellTiter-Glo)
This protocol is adapted for a 96-well plate format and is suitable for assessing the anti-proliferative effects of this compound and Alvocidib.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Alvocidib stock solutions (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Alvocidib in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/CellTiter-Glo Addition:
-
For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
For CellTiter-Glo assay: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTS assay: Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo assay: Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the background absorbance/luminescence (no-cell control) from all readings. Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.[2]
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound or Alvocidib. For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant which may contain apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
Cross-validation of experimental results with a second inhibitor is a critical step in target validation and drug development. This guide provides a framework for comparing the highly selective CDK9 inhibitor, this compound, with the broader-spectrum inhibitor, Alvocidib. By utilizing the provided data tables and experimental protocols, researchers can design and interpret experiments to confirm the on-target effects of CDK9 inhibition and distinguish them from potential off-target effects. The distinct selectivity profiles of this compound and Alvocidib make them a valuable toolset for dissecting the specific roles of CDK9 in cellular processes.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Alvocidib - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid induction of apoptosis by combination of flavopiridol and tumor necrosis factor (TNF)-alpha or TNF-related apoptosis-inducing ligand in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-2: A Sharpshooter in the World of CDK Inhibitors, Outclassing Broad-Spectrum Alternatives
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. In the landscape of Cyclin-Dependent Kinase (CDK) inhibitors, NVP-2 has emerged as a potent and exquisitely selective inhibitor of CDK9, a critical regulator of transcriptional elongation. This guide provides an objective comparison of this compound's selectivity profile against prominent pan-CDK inhibitors, supported by experimental data, detailed protocols, and visualizations to clearly delineate their distinct mechanisms of action.
The therapeutic potential of targeting CDKs in oncology is well-established. However, the first generation of CDK inhibitors, often termed pan-CDK inhibitors, exhibited broad activity across multiple CDK family members. This lack of specificity frequently leads to off-target effects and associated toxicities, limiting their clinical utility. This compound represents a paradigm shift, offering a precisely targeted approach to modulating transcription, thereby providing a cleaner pharmacological tool for research and a promising foundation for therapeutic development.
Unparalleled Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and several pan-CDK inhibitors against a panel of CDKs is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), unequivocally demonstrates the superior selectivity of this compound for CDK9. While pan-CDK inhibitors like Flavopiridol, Dinaciclib, and Roscovitine show potent inhibition across a wide range of CDKs, this compound maintains a remarkable potency for CDK9 with minimal impact on other kinases, even at significantly higher concentrations.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) | Roscovitine IC50 (nM) |
| CDK9/CycT1 | 0.514 [1] | 2.5[2] | 4 | 800 |
| CDK1/CycB | 584[1] | 30 | 3 | 2700 |
| CDK2/CycA | 706[1] | 100 | 1 | 100 |
| CDK3/CycE1 | 3170 | 1423[2] | 8.44 | 1060 |
| CDK4/CycD1 | >10000 | 20 | >1000 | >100000 |
| CDK5/p25 | >10000 | 86[2] | 1 | >10000 |
| CDK6/CycD3 | >10000 | 60 | >1000 | >100000 |
| CDK7/CycH | >10000 | 10 | >1000 | 500 |
Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. Direct comparison from a single study is ideal for minimizing variability. A comprehensive study by Reaction Biology provided a head-to-head comparison of several inhibitors, including this compound, Flavopiridol, and Dinaciclib, against a large panel of CDK-cyclin complexes, further substantiating the high selectivity of this compound for CDK9.[3]
Mechanism of Action: Targeting Transcriptional Elongation
This compound functions as an ATP-competitive inhibitor of the CDK9/Cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key regulatory step in gene transcription. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of Pol II, leading to a stall in transcriptional elongation and subsequent apoptosis in cancer cells that are highly dependent on the continuous expression of anti-apoptotic proteins.
In contrast, pan-CDK inhibitors indiscriminately block multiple CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9). This broad inhibition disrupts fundamental cellular processes, which, while effective in killing cancer cells, can also lead to significant toxicity in normal, healthy cells.
Caption: Comparative mechanisms of this compound and pan-CDK inhibitors.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. The following is a detailed protocol for a common luminescence-based assay, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. This protocol is adapted from methodologies used in the characterization of CDK inhibitors.[5][6][7][8][9]
Objective: To determine the in vitro IC50 value of an inhibitor against a specific CDK/Cyclin complex.
Materials:
-
Recombinant human CDK/Cyclin enzyme (e.g., CDK9/CycT1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor (e.g., this compound) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).
-
Further dilute the inhibitor series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate/ATP Preparation:
-
Prepare a 4x solution of the CDK/Cyclin enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically through a titration experiment.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions. Include positive control wells (with DMSO vehicle) and blank wells (no enzyme).
-
Initiate the kinase reaction by adding 2.5 µL of the 4x enzyme solution to all wells except the blanks.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for IC50 determination using a kinase assay.
Conclusion
The data and methodologies presented in this guide highlight the exceptional selectivity of this compound for CDK9 when compared to the broad-spectrum activity of pan-CDK inhibitors. This high degree of selectivity makes this compound an invaluable tool for researchers investigating the specific roles of CDK9 in transcriptional regulation and disease. Furthermore, its focused mechanism of action suggests a potentially wider therapeutic window with fewer off-target toxicities, making it a compelling candidate for further drug development. The evolution from pan-CDK inhibitors to highly selective molecules like this compound underscores the progress in rational drug design and the increasing importance of precision targeting in modern pharmacology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 9. ulab360.com [ulab360.com]
Confirming NVP-2-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of NVP-2, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor, robust and reliable methods for quantifying apoptosis are essential.[1][2] this compound has been shown to effectively induce apoptosis, making the confirmation and quantification of this process a critical step in its evaluation.[1][3] Central to the apoptotic process is the activation of a family of cysteine proteases known as caspases.[4][5][6] This guide provides a comparative overview of commonly used caspase assays to confirm and quantify this compound-induced apoptosis, complete with experimental data presentation, detailed protocols, and pathway visualizations.
The Role of Caspases in Apoptosis
Apoptosis is executed through a cascade of caspase activation.[7] These enzymes are broadly categorized into two groups:
-
Initiator Caspases: Such as Caspase-8 and Caspase-9, which are activated at the beginning of the apoptotic process in response to specific stimuli.[4][5][8] Caspase-8 is a key mediator of the extrinsic (death receptor) pathway, while Caspase-9 is central to the intrinsic (mitochondrial) pathway.[5][9]
-
Executioner Caspases: Such as Caspase-3 and Caspase-7, which are activated by initiator caspases.[4][5][8] These caspases are responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[4][10]
Given that CDK9 inhibition by this compound can trigger these pathways, assessing the activity of both initiator and executioner caspases provides a comprehensive picture of its apoptotic mechanism.
Comparison of Caspase Assay Technologies
The primary methods for measuring caspase activity rely on synthetic substrates that, when cleaved by an active caspase, produce a detectable signal.[11][12][13][14] The main technologies are colorimetric, fluorometric, and luminescent assays.
| Assay Type | Principle | Advantages | Disadvantages | Typical Substrate Reporter |
| Colorimetric | Enzymatic cleavage of a substrate releases a chromophore, leading to a change in color that is quantified by absorbance.[5][11][15][16] | - Simple and inexpensive- Standard spectrophotometer or plate reader required | - Lower sensitivity compared to other methods- Potential for interference from colored compounds | p-nitroanilide (pNA)[11][15][16][17] |
| Fluorometric | Cleavage of a substrate releases a fluorophore, resulting in an increase in fluorescence intensity.[12][18][19] | - Higher sensitivity than colorimetric assays- Suitable for high-throughput screening | - Requires a fluorometer or fluorescent plate reader- Potential for autofluorescence from cells or compounds | 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (B35378) (AFC)[12][20] |
| Luminescent | Caspase activity releases a substrate for luciferase, which in turn catalyzes a light-producing reaction.[13][21][22] | - Highest sensitivity and widest dynamic range[13][22]- Low background signal- "Add-mix-measure" format is simple and fast[14][21][22] | - Generally more expensive- Requires a luminometer | Aminoluciferin[13][22] |
Visualizing the this compound Apoptotic Pathway and Assay Workflow
To better understand the mechanism of action and the experimental process, the following diagrams illustrate the this compound induced apoptotic signaling pathway and a general workflow for caspase activity assays.
Caption: this compound induced intrinsic apoptosis pathway.
Caption: General experimental workflow for caspase assays.
Experimental Protocols
Below are detailed methodologies for three types of caspase assays to measure the activity of key caspases following this compound treatment.
Caspase-3 Colorimetric Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate DEVD-pNA.[5][11][16][17]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 2-5 x 10^6 cells per sample) and treat with various concentrations of this compound for a predetermined time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Harvest the cells and centrifuge. Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[11][17] Incubate on ice for 10-20 minutes.[11][17][23]
-
Lysate Preparation: Centrifuge the lysed cells at 10,000 x g for 1 minute at 4°C.[11][17] Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading (e.g., using a Bradford assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 50 µL with Lysis Buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[17] Add 5 µL of the Caspase-3 substrate (DEVD-pNA) to each well.[11][17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][17]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[11][15][17]
-
Data Analysis: The fold-increase in Caspase-3 activity is determined by comparing the absorbance of this compound-treated samples to the untreated control after subtracting background readings.[11][15]
Caspase-9 Fluorometric Assay
This assay is based on the detection of fluorescence produced by 7-amino-4-trifluoromethyl coumarin (AFC) after its cleavage from the substrate LEHD-AFC.[12][18]
Methodology:
-
Cell Culture and Treatment: Culture and treat 1-5 x 10^6 cells with this compound as described for the colorimetric assay.
-
Cell Lysis: Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12][18]
-
Assay Reaction: Transfer the 50 µL of cell lysate to the wells of a 96-well plate (preferably black or white for fluorescence assays).
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[12][18] Add 5 µL of 1 mM Caspase-9 substrate (LEHD-AFC) to a final concentration of 50 µM.[12][18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][18]
-
Measurement: Read the samples in a fluorometer or fluorescence microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.[12][18]
-
Data Analysis: Determine the fold-increase in Caspase-9 activity by comparing the fluorescence of treated samples with the untreated control after subtracting background.[12][18]
Caspase-8 Luminescent Assay
This protocol utilizes a luminogenic substrate containing the LETD sequence, which upon cleavage releases aminoluciferin, generating a "glow-type" luminescent signal.[13][21][22]
Methodology:
-
Cell Culture and Treatment: In a 96-well white-walled plate, seed cells at a density appropriate for your cell line. Treat with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent according to the manufacturer's protocol by combining the buffer and lyophilized substrate.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
"Add-Mix-Measure": Add 100 µL of the prepared Caspase-Glo® 8 Reagent directly to each well containing 100 µL of cells in culture medium.[13][21]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[13]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active Caspase-8.[13][21] Compare the relative light units (RLU) from treated samples to the untreated control.
Data Presentation: Hypothetical Results for this compound Treatment
To illustrate the expected outcomes, the following table summarizes hypothetical data from the described caspase assays after treating a cancer cell line with this compound for 24 hours.
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) |
| Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (10 nM) | 3.5 ± 0.4 | 3.1 ± 0.3 | 1.2 ± 0.2 |
| This compound (50 nM) | 8.2 ± 0.7 | 7.5 ± 0.6 | 1.4 ± 0.3 |
| Positive Control * | 10.5 ± 0.9 | 9.8 ± 0.8 | 8.5 ± 0.7 |
*Positive controls could be Staurosporine for Caspase-9/3 and TNF-α/CHX for Caspase-8.
Interpretation of Data: The hypothetical data suggests that this compound induces apoptosis primarily through the intrinsic pathway, as evidenced by the significant, dose-dependent increase in Caspase-9 and Caspase-3 activity, with only a minor effect on the initiator Caspase-8. This aligns with a mechanism involving mitochondrial stress resulting from the inhibition of transcriptional programs regulated by CDK9.
By selecting the appropriate caspase assay and carefully executing these protocols, researchers can effectively confirm, quantify, and elucidate the apoptotic mechanisms induced by this compound, providing critical data for drug development and mechanistic studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase assay selection guide | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. abcam.com [abcam.com]
- 13. promega.com [promega.com]
- 14. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. genscript.com [genscript.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. takarabio.com [takarabio.com]
- 21. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of NVP-2 Cytotoxicity Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of NVP-2's Anti-Cancer Efficacy
This compound, a potent and highly selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of this compound in various cancer types, supported by experimental data and detailed methodologies to aid in research and development.
Quantitative Analysis of Cytotoxic Effects
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting a differential sensitivity that may be linked to the genetic background and specific dependencies of the tumors. The following table summarizes the available IC50 values for this compound's anti-proliferative effects.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Publication/Source |
| Leukemia | MOLT-4 | 9 | 72 hours | [1] |
| Acute Myeloid Leukemia | Kasumi-1 | 10.02 | 24 hours | [2] |
| Acute Myeloid Leukemia | U937 | 12.15 | 24 hours | [2] |
It is important to note that this compound exhibits potent enzymatic inhibition of CDK9 with an IC50 value of less than 0.514 nM in cell-free assays.[3][4][5]
In studies on melanoma , while specific IC50 values are not extensively reported, research indicates that melanoma cell lines with wild-type BRAF, NRAS, and NF1 (BNFwt) are more susceptible to the cytotoxic effects of this compound at a concentration of 500 nM compared to their mutant counterparts (BNFmut).[6] This suggests a potential therapeutic window for this specific genetic subtype of melanoma.
Investigations into hepatocellular carcinoma (HCC) have shown that CDK9 inhibitors can exert potent anti-proliferative activities.[7] However, specific IC50 values for this compound in HCC cell lines require further dedicated studies to be conclusively established.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cytotoxic data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound
-
Opaque-walled multiwell plates (96-well or 384-well)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of culture medium.[8][9]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][9] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound for the desired time period (e.g., 16 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. b. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow
This compound exerts its cytotoxic effects primarily through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, ultimately resulting in the downregulation of anti-apoptotic proteins like MCL-1 and cell cycle arrest.
Mechanism of this compound action through CDK9 inhibition.
The following diagram illustrates the general experimental workflow for assessing the cytotoxic effects of this compound.
Experimental workflow for this compound cytotoxicity assessment.
References
- 1. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular context of vulnerability for CDK9 suppression in triple wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of N-Acylhydrazone Derivative on Hepatocellular Carcinoma Cells Involves Transcriptional Regulation of Genes Required for G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
NVP-2 in Combination Therapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the preclinical efficacy of NVP-2, a potent and highly selective CDK9 inhibitor, when used in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in combination cancer therapy.
Executive Summary
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound disrupts the expression of anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, leading to apoptosis in cancer cells. Preclinical studies have begun to explore the synergistic potential of this compound with other anticancer agents. This guide summarizes the available data on this compound combination therapies, focusing on a study in Acute Myeloid Leukemia (AML), and provides a framework for comparison with other potential combination strategies.
This compound Combination Therapy: Preclinical Efficacy Data
Currently, the most detailed preclinical data for this compound in a combination setting comes from a study investigating its use with the fatty acid synthase (FASN) inhibitor, Orlistat, in Acute Myeloid Leukemia (AML).
Table 1: In Vitro Efficacy of this compound in Combination with Orlistat in AML Cell Lines
| Cell Line | This compound IC50 (24h) | Orlistat IC50 (48h) | Combination Effect |
| Kasumi-1 | 10.02 nM[1] | 16.09 µM[1] | Enhanced anti-proliferative and apoptotic effects compared to single agents[1] |
| U937 | 12.15 nM[1] | 20.29 µM[1] | Enhanced anti-proliferative and apoptotic effects compared to single agents[1] |
Experimental Protocols
In Vitro Cell Viability and Apoptosis Assays (this compound and Orlistat in AML)
Cell Lines:
-
Kasumi-1 and U937 human AML cell lines were utilized.[1]
Treatment:
-
Cells were treated with varying concentrations of this compound and Orlistat, both as single agents and in combination.[1]
Assays:
-
Cell Viability: Cell viability was assessed after 24 and 48 hours of treatment using a standard cell viability assay.[1]
-
Apoptosis: Apoptosis was evaluated by observing morphological changes and through flow cytometry analysis.[1]
-
Western Blot: Protein expression levels of key signaling molecules were determined by Western blot analysis.[1]
-
Colony-Forming Assay: The effect on the clonogenic potential of the cells was assessed using a colony-forming assay.[1]
Signaling Pathways and Mechanisms of Action
The combination of this compound and Orlistat in AML has been shown to synergistically target key survival pathways.
This compound and Orlistat Combination Signaling Pathway in AML
Caption: this compound and Orlistat combination pathway in AML.
Mechanism of Synergy: The combination of this compound and Orlistat leads to a multi-pronged attack on AML cells. This compound inhibits CDK9, leading to the downregulation of the anti-apoptotic protein MCL1 and the oncoprotein c-Myc.[1] Concurrently, Orlistat inhibits FASN, which in turn leads to the decreased activation of the pro-survival Akt/mTOR/SREBF1 pathway.[1] This dual blockade results in enhanced apoptosis and reduced proliferation of AML cells.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of a combination therapy involving this compound.
Caption: Preclinical workflow for this compound combination therapy.
Discussion and Future Directions
The synergistic effect observed with this compound and Orlistat in AML provides a strong rationale for exploring this compound in other combination therapies and cancer types. Future research should focus on:
-
Exploring this compound with standard-of-care chemotherapies and other targeted agents in a broader range of hematological and solid tumors.
-
Investigating the potential of this compound in combination with immunotherapy. By inducing apoptosis, this compound may enhance the presentation of tumor antigens, potentially synergizing with immune checkpoint inhibitors.
-
Conducting in vivo studies to validate the in vitro findings and to assess the therapeutic window and potential toxicities of this compound combination regimens.
-
Identifying predictive biomarkers to select patient populations most likely to benefit from this compound combination therapies.
This guide will be updated as more preclinical and clinical data on this compound combination therapies become available.
References
Safety Operating Guide
Navigating the Disposal of NVP-2: A Guide for Laboratory Professionals
Disclaimer: The proper disposal of any chemical substance is contingent on its specific physical, chemical, and toxicological properties. The term "NVP-2" is not uniquely assigned to a single chemical entity in publicly available safety literature. It can refer to different compounds, most notably a potent CDK9 inhibitor used in research, or be a common abbreviation for N-Vinyl-2-pyrrolidone. As no specific Safety Data Sheet (SDS) for a compound solely designated as "this compound" is readily available, this guide provides disposal procedures for the two most likely interpretations based on available chemical information. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound in your possession to ensure full compliance with local, state, and federal regulations.
Interpretation 1: Disposal of CDK9 Inhibitor this compound
When a specific Safety Data Sheet is unavailable for a research compound like the CDK9 inhibitor this compound, it must be treated as a chemical with unknown toxicity and potential hazards. The guiding principle is to handle all such waste as hazardous.
Step-by-Step Disposal Protocol for CDK9 Inhibitor this compound
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and other disposable labware, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is certain.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Container Labeling:
-
As soon as the first item of waste is placed in the container, it must be labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name (e.g., "this compound (CDK9 Inhibitor)"), the approximate quantity or concentration, and the date of accumulation.[1]
-
Do not use abbreviations or chemical formulas on the primary label.[1]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and that the this compound waste is segregated from incompatible materials to prevent any adverse reactions.[2]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not under any circumstances dispose of this compound waste down the drain or in the regular trash.[3] The recommended method of disposal is through a licensed professional waste disposal service, which will typically involve incineration or another approved method.[4]
-
Interpretation 2: Disposal of N-Vinyl-2-pyrrolidone (NVP)
For N-Vinyl-2-pyrrolidone, Safety Data Sheets are available and provide specific guidance for its disposal. The primary recommendation is to use a licensed professional waste disposal service.
Disposal Procedures for N-Vinyl-2-pyrrolidone
-
Professional Disposal: It is advised to offer surplus and non-recyclable solutions to a licensed disposal company.[4][5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[6]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[1] After rinsing, the container can be disposed of as regular trash, with the label defaced.[1][2] Contaminated packaging should be disposed of in the same manner as the unused product.[4]
-
Spills: In the event of a spill, soak up the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[5] Prevent the spill from entering drains.[5]
Quantitative Data for N-Vinyl-2-pyrrolidone Handling
The following table summarizes key quantitative data for N-Vinyl-2-pyrrolidone, which is essential for its safe handling and disposal.
| Property | Value | Source |
| pH | 9 - 10 (at 100 g/L, 20°C) | [5] |
| Melting Point | 13 - 14 °C | [5] |
| Boiling Point | 92 - 95 °C (at 15 hPa) | [5] |
| Flash Point | 95 °C (closed cup) | [5] |
| Vapor Pressure | 0.12 hPa (at 20°C) | [5] |
| Water Solubility | 52.1 g/L (at 25°C) | [5] |
| Lower Explosion Limit | 1.4 % (V) | [5] |
| Upper Explosion Limit | 10 % (V) | [5] |
Mandatory Visualization
The following diagram illustrates a general workflow for the disposal of a research chemical with unknown or incomplete hazard information, which is the recommended procedure for the CDK9 inhibitor this compound.
Caption: Disposal workflow for a laboratory chemical with unknown hazards.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. scipoly.com [scipoly.com]
- 5. N-Vinyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]
- 6. ru.tnjchem.com [ru.tnjchem.com]
Essential Safety and Operational Guide for Handling NVP-2
This guide provides crucial safety and logistical information for the handling of NVP-2, a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor.[1][2][3] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Compound Information and Properties
This compound is a valuable research tool for studying transcriptional regulation and inducing apoptosis in cancer cells.[1][2][3] Due to its high potency, strict adherence to safety protocols is mandatory.
| Property | Value | Source(s) |
| Chemical Name | 4-[[[5'-Chloro-2'-[[trans-4-[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile | [2] |
| Molecular Formula | C₂₇H₃₇ClN₆O₂ | [2] |
| Molecular Weight | 513.07 g/mol | [1] |
| CAS Number | 1263373-43-8 | [1][2] |
| Appearance | Solid powder | |
| Purity | ≥97% | [2] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Insoluble in water. | [2][4] |
| Storage | Store the solid powder at -20°C for up to 3 years. | [4] |
Hazard Identification and Safety Precautions
As a potent research compound, this compound should be handled with caution. While a specific comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent cytotoxic compounds should be followed. The potential hazards are not fully known.[5]
General Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[6]
-
Handle in a designated area, preferably in a chemical fume hood or a containment glove box, especially when working with the solid form.[7]
-
Minimize the generation of dust and aerosols.
-
Keep the container tightly closed when not in use.[6]
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted to determine the specific PPE required for handling this compound. The following table provides general guidance.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator is recommended, especially when weighing or handling larger quantities. - Lab Coat: A disposable, back-closing gown is preferred. |
| Handling Solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: Standard laboratory coat. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [6] |
Operational Plan: Storage and Disposal
Storage of Stock Solutions:
-
Prepare stock solutions in DMSO or ethanol.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials.
Disposal Plan:
-
Dispose of all waste materials contaminated with this compound as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain.[8]
-
Contaminated labware and PPE should be placed in a designated, sealed hazardous waste container.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound on a cancer cell line (e.g., MOLT-4).[1]
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Cancer cell line (e.g., MOLT-4)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
Procedure:
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully add the diluted compounds to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
-
Cell Viability Assessment:
-
After the incubation period, follow the manufacturer's instructions for the chosen cell viability assay.
-
For CellTiter-Glo®, typically add the reagent to each well, mix, and incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).[1]
-
Visualizations
Caption: this compound inhibits the P-TEFb complex, preventing transcription elongation and inducing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NVP 2 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Safety | Tocris Bioscience [tocris.com]
- 6. N-Vinyl-2-pyrrolidone - Safety Data Sheet [chemicalbook.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
